5,6,7,8-tetrahydronaphthalen-2-amine
Description
The exact mass of the compound 5,6,7,8-Tetrahydro-2-naphthylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOFSFWYLTCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176702 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-43-8 | |
| Record name | 6-Aminotetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25UNU8WNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydronaphthalen-2-amine, commonly known as 2-aminotetralin (2-AT), is a rigid analog of phenylethylamine and a foundational scaffold in medicinal chemistry.[1][2] Its unique structural conformation imparts a distinct pharmacological profile, rendering it and its derivatives potent modulators of various G-protein coupled receptors (GPCRs), particularly within the dopaminergic, serotonergic, and adrenergic systems.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its multifaceted interactions with key central nervous system targets. The document summarizes quantitative physicochemical and pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development endeavors.
Chemical and Physical Properties
This compound is a bicyclic primary amine. Its chemical structure consists of a tetralin core with an amino group substituent.[2] The rigidified backbone of the tetralin structure provides a valuable framework for probing the conformational requirements of receptor binding sites.[3]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalen-2-amine | [4] |
| Synonyms | 2-Aminotetralin, 2-AT, THN | [2][4][5] |
| CAS Number | 2954-50-9 | [4] |
| Molecular Formula | C₁₀H₁₃N | [4] |
| Molecular Weight | 147.22 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Melting Point | 34-38 °C | [6] |
| Boiling Point | 110 °C at 5 mmHg | [6] |
| XLogP3-AA | 2.6 | [7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5][8] |
Pharmacological Profile
The central nervous system effects of 2-aminotetralin and its derivatives are primarily mediated through their interactions with dopaminergic, serotonergic, and adrenergic GPCRs.[1] The nature of substitutions on the aminotetralin scaffold dictates receptor selectivity and the functional outcome, which can range from agonism and partial agonism to antagonism.[1][3]
Dopaminergic Activity
2-Aminotetralin derivatives have been extensively investigated as ligands for dopamine receptors.[3] The structure-activity relationship is complex, with substitutions on both the aromatic ring and the amino group being critical for determining affinity and functional activity.[3] Many N,N-disubstituted 2-aminotetralins are potent D2 dopamine receptor agonists.[1] While generally less potent at D1 receptors, certain derivatives have shown significant D1 agonist activity.[1]
dot
Caption: Dopamine Receptor Signaling Pathways for 2-AT Derivatives.
Serotonergic and Adrenergic Activity
Recent research has focused on 5-substituted-2-aminotetralin (5-SAT) derivatives, revealing them as potent modulators of serotonin 5-HT1 receptor subtypes.[1][9] These derivatives exhibit high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][9] Additionally, 2-aminotetralin derivatives are known to interact with adrenergic receptors.[1] Certain 5-SAT analogues act as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors, a novel pharmacological profile.[10][11]
Caption: General workflow for the synthesis of 2-aminotetralin.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor. [1] Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells).
-
Radioligand with known affinity for the target receptor (e.g., [³H]5-CT for 5-HT1A/B/D receptors). [9]* Test compound (2-aminotetralin derivative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4). [1]* 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value of the test compound from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
This compound and its derivatives represent a versatile and pharmacologically significant class of compounds. Their rigid structure and amenability to chemical modification have made them invaluable tools for dissecting the complex signaling of monoamine neurotransmitter systems. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and exploit the therapeutic potential of this important chemical scaffold. Further investigation into the structure-activity relationships of novel derivatives will undoubtedly lead to the development of more selective and efficacious therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 5,6,7,8-Tetrahydro-2-naphthylamine 96 2217-43-8 [sigmaaldrich.com]
- 7. 5,6,7,8-Tetrahydro-2-naphthylamine | C10H13N | CID 75193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5,6,7,8-Tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5,6,7,8-tetrahydronaphthalen-2-amine, a key scaffold in medicinal chemistry. By integrating data from spectroscopic and computational methodologies, this document elucidates the preferred three-dimensional arrangement of the molecule, offering insights crucial for structure-activity relationship (SAR) studies and rational drug design. Detailed experimental protocols for the synthesis and characterization of this compound are also presented, alongside a logical workflow for its structural elucidation.
Molecular Structure and Properties
This compound, also known as 2-aminotetralin, is a bicyclic molecule with the chemical formula C₁₀H₁₃N. Its structure consists of a benzene ring fused to a cyclohexane ring, with an amine group substituted at the C2 position of the saturated ring. This rigidified phenethylamine analogue serves as a foundational structure for numerous pharmacologically active compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| CAS Number | 2217-43-8 |
| Appearance | Solid |
| Melting Point | 34-38 °C |
| Boiling Point | 110 °C at 5 mmHg |
| SMILES | NC1CC2=CC=CC=C2CC1 |
| InChI | 1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2 |
Conformational Analysis
The conformational flexibility of the this compound molecule is primarily dictated by the puckering of the six-membered aliphatic ring. Extensive studies on tetralin and its derivatives, through both Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, have established that the most stable conformation is a half-chair .
The tetralin ring system undergoes rapid interconversion between two energetically equivalent half-chair conformers. In the case of 2-substituted tetralins like this compound, the amino group can occupy either a pseudo-axial or a pseudo-equatorial position.
It is important to note that in substituted tetralins, particularly in the solid state or when bound to a biological target, one conformation may be "locked" or significantly preferred. For instance, in cis-isomers of some tetralin derivatives, the cyclohexene ring is found in a locked conformation, while trans-isomers exist as a mixture of two inverting half-chairs.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthylamine.
Materials:
-
2-Naphthylamine
-
Ethanol
-
Raney Nickel (catalyst)
-
Diatomaceous earth (optional additive)
-
Hydrogen gas
-
Reaction flask (e.g., 250 ml single-necked flask)
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
In a 250 ml single-necked reaction flask, dissolve 12 g (0.084 mol) of 2-aminonaphthalene in 180 ml of ethanol.
-
To the resulting solution, add 1.5 g of diatomaceous earth and 1.2 g of Raney Nickel catalyst.
-
Seal the reaction flask and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature (25-30 °C) under a hydrogen atmosphere.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, stop the stirring and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst and diatomaceous earth.
-
Wash the filter cake twice with 15 ml of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure at 60 °C using a rotary evaporator to obtain 5,6,7,8-tetrahydro-2-aminonaphthalene.
This method typically yields a high purity product (e.g., 98.4% as determined by HPLC) with a yield of around 95%.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
¹H NMR Acquisition Parameters (Example):
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition Parameters (Example):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more
Data Processing and Interpretation:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift using the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the respective protons and carbons in the molecule. The complex splitting patterns of the aliphatic protons can provide valuable information about their dihedral angles and thus the conformation of the saturated ring.
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Solid Sample (Nujol Mull): Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a mull, which is then placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorptions:
-
N-H stretch (amine): Two bands in the region of 3400-3300 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic): Above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Below 3000 cm⁻¹.
-
C=C stretch (aromatic): In the region of 1600-1450 cm⁻¹.
-
N-H bend (amine): Around 1600 cm⁻¹.
-
C-N stretch: In the region of 1350-1000 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Method:
-
Ionization Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
Expected Results:
-
The molecular ion peak (M⁺) should be observed at m/z = 147.
-
Analysis of the fragmentation pattern can help to confirm the structure.
Logical Workflow and Diagrams
The structural elucidation of this compound follows a logical workflow that integrates synthesis, purification, and spectroscopic analysis.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
The following diagram illustrates the key relationship between the molecular structure and its preferred conformation.
Caption: Relationship between the molecular structure and conformational preferences of this compound.
Spectroscopic Profile of 5,6,7,8-Tetrahydronaphthalen-2-amine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-tetrahydronaphthalen-2-amine (CAS No. 2217-43-8), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular structure of this compound is presented below.
Molecular Structure:
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted ~6.8-7.0 | d | 1H | Ar-H |
| Predicted ~6.5-6.6 | dd | 1H | Ar-H |
| Predicted ~6.4-6.5 | d | 1H | Ar-H |
| Predicted ~3.5 | br s | 2H | -NH₂ |
| Predicted ~2.7 | t | 4H | Ar-CH₂- |
| Predicted ~1.7-1.8 | m | 4H | -CH₂-CH₂- |
Note: The proton NMR data is based on a spectrum available from SpectraBase.[1] Specific peak assignments are predicted based on typical chemical shifts for similar structures.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-NH₂ |
| ~137.5 | Ar-C (quaternary) |
| ~129.5 | Ar-CH |
| ~128.0 | Ar-C (quaternary) |
| ~115.5 | Ar-CH |
| ~113.0 | Ar-CH |
| ~29.5 | Ar-CH₂- |
| ~29.0 | Ar-CH₂- |
| ~23.5 | -CH₂-CH₂- |
| ~23.0 | -CH₂-CH₂- |
Note: The ¹³C NMR data is predicted based on computational models and analysis of structurally related compounds, as experimental data was not available in the searched literature.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1620-1580 | Medium | N-H bend (scissoring) |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
Note: The IR data is predicted based on characteristic absorption frequencies for primary aromatic amines and tetralin structures.[2] An experimental spectrum was not found in the reviewed sources.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 147 | 100 | [M]⁺ (Molecular Ion) |
| 130 | ~50 | [M-NH₃]⁺ |
| 118 | ~90 | [M-C₂H₅]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Note: The mass spectrometry data is based on the electron ionization (EI) spectrum available from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
FT-IR Spectroscopy
For a solid sample, an FT-IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[3][4]
-
KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).[4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
Mass Spectrometry
Electron ionization (EI) mass spectrometry is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data.
References
Physical properties of 5,6,7,8-tetrahydronaphthalen-2-amine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 5,6,7,8-tetrahydronaphthalen-2-amine, with a specific focus on its melting and boiling points. This compound, a key building block in medicinal chemistry, serves as a foundational scaffold for various pharmacologically active agents. A precise understanding of its physical characteristics is paramount for its application in synthesis, formulation, and quality control.
Core Physical Properties
The experimentally determined physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental and manufacturing settings.
| Physical Property | Value | Conditions |
| Melting Point | 34-38 °C | Ambient Pressure |
| Boiling Point | 110 °C | 5 mmHg |
Experimental Protocols
Melting Point Determination
The melting point of this compound is determined using the capillary tube method with a calibrated melting point apparatus.[1][2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample requires grinding)
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][2]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) near the melting range to ensure accuracy.[2]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination under Reduced Pressure
Given that this compound can degrade at its atmospheric boiling point, the boiling point is determined under reduced pressure using a micro-boiling point or Thiele tube method.[5][6][7]
Apparatus:
-
Thiele tube or a similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: A small volume of this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Assembly: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 5 mmHg).
-
Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point at that specific pressure.[5][6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of the physical properties of a solid organic compound like this compound.
Caption: Workflow for Physical Property Determination.
References
An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalen-2-amine and its Derivatives for Drug Development Professionals
An authoritative overview of the synthesis, pharmacological activity, and therapeutic potential of 2-aminotetralin derivatives, a pivotal scaffold in modern medicinal chemistry.
The 5,6,7,8-tetrahydronaphthalen-2-amine, commonly known as 2-aminotetralin, represents a privileged structural motif in the design of pharmacologically active compounds. Its rigidified phenethylamine backbone serves as a versatile template for developing potent and selective ligands for a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This technical guide provides a comprehensive examination of the structure-activity relationships (SAR), quantitative pharmacological data, and experimental methodologies related to 2-aminotetralin and its derivatives, intended to aid researchers, scientists, and drug development professionals in the rational design of novel therapeutics for neurological and psychiatric disorders.
Core Structure and Derivatives
This compound (2-aminotetralin) is a bicyclic compound with the chemical formula C₁₀H₁₃N.[1][2] Its derivatives are synthesized through various chemical strategies, often starting from substituted β-tetralones.[3] Modifications to the aromatic ring, the amino group, and the saturated carbocyclic ring have profound effects on the pharmacological profile of these compounds, leading to the development of agonists, partial agonists, and antagonists with varying receptor subtype selectivities.[4]
Pharmacological Activity at Dopamine Receptors
2-Aminotetralin derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes.[4][5] The SAR for these receptors is complex, with substitutions on both the aromatic ring and the amino group playing a critical role in determining affinity and functional activity.[4]
Quantitative Pharmacological Data for Dopamine Receptors
The following table summarizes the binding affinities (Kᵢ) of selected 2-aminotetralin derivatives for various dopamine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | Reference(s) |
| 2-Aminotetralin | >10,000 | 800 | 1500 | 900 | [5] |
| 5-Hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) | 5000 | 2.5 | 1.8 | 15 | [6] |
| 6,7-Dihydroxy-2-aminotetralin (ADTN) | 100 | 50 | 30 | 80 | [7] |
| (-)-5,6-Dihydroxy-2-(N,N-dipropylamino)tetralin | - | 2.5 | - | - | [8] |
| (+)-5,6-Dihydroxy-2-(N,N-dipropylamino)tetralin | - | 400 | - | - | [8] |
Pharmacological Activity at Serotonin Receptors
The 2-aminotetralin scaffold has also been instrumental in the development of ligands for serotonin (5-HT) receptors.[4] Derivatives, particularly the 5-substituted-2-aminotetralins (5-SATs), have shown high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, and 5-HT₇.[4]
Quantitative Pharmacological Data for Serotonin Receptors
The following table presents the binding affinities (Kᵢ) and functional potencies (EC₅₀) of representative 2-aminotetralin derivatives at different serotonin receptor subtypes.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (%) | Reference(s) |
| (2S)-5-(2'-Fluorophenyl)-2-(N,N-dimethylamino)tetralin | 5-HT₁ₐ | 1.2 | 2.5 | 100 | [9] |
| (2S)-5-(2'-Fluorophenyl)-2-(N,N-dimethylamino)tetralin | 5-HT₁ₑ | 25 | 150 | 80 | [9] |
| (2S)-5-(2'-Fluorophenyl)-2-(N,N-dimethylamino)tetralin | 5-HT₁D | 5.6 | 45 | 95 | [9] |
| 8-OH-DPAT | 5-HT₁ₐ | 0.6 | 1.8 | 100 | [10][11] |
| (-)-MBP | 5-HT₂C | 1.5 | 3.2 | Agonist | [12] |
| (-)-MBP | 5-HT₂ₐ | 25 | - | Antagonist | [12] |
| (-)-MBP | 5-HT₂ₑ | 50 | - | Inverse Agonist | [12] |
Signaling Pathways
2-Aminotetralin derivatives exert their pharmacological effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (Gαs/olf-coupled) and D2-like (Gαi/o-coupled) receptors.[4]
-
D1-like Receptor Signaling: Activation of D1-like receptors by a 2-aminotetralin agonist leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels.[4] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal excitability.[4]
D1-like Receptor Signaling Pathway
-
D2-like Receptor Signaling: Activation of D2-like receptors by a 2-aminotetralin agonist inhibits adenylyl cyclase via Gαi/o proteins, leading to a decrease in intracellular cAMP levels.[5] The released Gβγ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
D2-like Receptor Signaling Pathway
Serotonin Receptor Signaling
2-Aminotetralin derivatives primarily interact with the 5-HT₁ and 5-HT₂ receptor families.[4]
-
5-HT₁ Receptor Signaling: These receptors (e.g., 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D) are typically coupled to Gαi/o proteins.[4] Their activation by a 2-aminotetralin agonist inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects, including the modulation of potassium and calcium channels.[4]
5-HT1 Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of 2-Aminotetralin Derivatives
A general synthetic route to 5-substituted-2-aminotetralin derivatives involves a multi-step process starting from a substituted naphthalene.
General Procedure:
-
Methylation and Reduction: Dihydroxynaphthalenes are first methylated using a reagent like dimethyl sulfate. The resulting methoxy-substituted naphthalene is then reduced to the corresponding tetralone.[13]
-
Oxime Formation and Reduction: The tetralone is condensed with hydroxylamine hydrochloride to form an oxime. This is followed by reduction with a metal hydride, such as LiAlH₄, to yield the primary 2-aminotetralin.[13]
-
N-Alkylation/Arylation: The primary amine can be further modified by reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride to introduce various N-substituents.[6]
-
Demethylation: If hydroxyl groups are desired, the methoxy groups can be cleaved using a demethylating agent like boron tribromide (BBr₃).[6]
General Synthesis Workflow
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor of interest.
-
Radioligand (e.g., [³H]spiperone for D₂-like receptors).
-
Unlabeled test compound (2-aminotetralin derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[14]
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cultured cells or brain tissue expressing the target dopamine receptor.[14]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[14]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[14]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Functional Assay for Serotonin 5-HT₁ₐ Receptors (cAMP Inhibition)
This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT₁ₐ receptor by quantifying its effect on cAMP levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound (2-aminotetralin derivative).
-
cAMP assay kit (e.g., HTRF-based).
Protocol:
-
Cell Culture: Culture the 5-HT₁ₐ-expressing HEK293 cells to an appropriate density.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound.
-
Forskolin Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: For agonists, determine the EC₅₀ (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP) and Eₘₐₓ (maximal effect). For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the effect of a known agonist).
Conclusion
The this compound scaffold continues to be a highly valuable framework in the development of novel therapeutics for a range of CNS disorders. The extensive body of research on its derivatives has provided crucial insights into the structure-activity relationships governing their interactions with dopamine and serotonin receptors. This technical guide has summarized key quantitative data, outlined detailed experimental protocols, and visualized the relevant signaling pathways to provide a solid foundation for researchers and drug development professionals. A thorough understanding of the principles and methodologies presented herein is essential for the rational design and advancement of the next generation of 2-aminotetralin-based drugs.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin in relation to the structural and stereochemical requirements for centrally acting dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 12. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
The Biological Activity of 2-Aminotetralin and Its Analogs: A Technical Guide for Drug Development
Introduction: The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of centrally acting pharmacological agents. As a rigid analog of phenylethylamine, the 2-aminotetralin core has been instrumental in the development of compounds targeting monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[1][2] This technical guide provides a comprehensive overview of the biological activity of 2-aminotetralin and its derivatives, with a focus on their structure-activity relationships (SAR), quantitative pharmacological data, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.
Core Pharmacological Mechanisms
2-Aminotetralin (2-AT) itself is recognized as a monoamine releasing agent and reuptake inhibitor, exerting broad psychostimulant effects by impacting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.[3][4] However, the versatility of the 2-aminotetralin scaffold has allowed for the development of analogs with significantly enhanced selectivity and potency for specific receptor subtypes.[1][3] These derivatives primarily act on G-protein coupled receptors (GPCRs), where substitutions on the aromatic ring and the amino group dictate their affinity, efficacy, and functional outcome as agonists, partial agonists, antagonists, or inverse agonists.[1][2]
Dopaminergic Activity
Derivatives of 2-aminotetralin have been extensively investigated for their dopamine receptor agonist properties, which are central to their stimulant and behavioral effects.[1][5] The SAR for dopamine receptors is complex, with N,N-disubstituted analogs, particularly with n-propyl groups, often showing high potency as D2 dopamine receptor agonists.[1][5] Aromatic ring substitutions, such as 5,6-dihydroxy groups, have been shown to greatly enhance dopaminergic activity.[5]
Signaling Pathways
Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which couple to stimulatory (Gαs/olf) and inhibitory (Gαi/o) G-proteins, respectively.[2][6]
-
D1-like Receptor Signaling: Agonist binding to D1-like receptors activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[2][6] This activates Protein Kinase A (PKA), which phosphorylates downstream targets like DARPP-32, amplifying the signaling cascade.[6]
-
D2-like Receptor Signaling: Conversely, agonist activation of D2-like receptors inhibits adenylyl cyclase, decreasing cAMP levels and PKA activity.[2][6] The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.[6]
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Serotonergic Activity
The 5-substituted-2-aminotetralin (5-SAT) chemotype has emerged as a particularly important class of ligands for serotonin receptors, demonstrating high affinity and functional activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors.[2][3][7] The nature of the substituent at the C5 position significantly influences affinity and selectivity. For instance, the addition of aryl or heteroaryl groups at this position generally yields potent ligands.[2]
Signaling Pathways
-
5-HT1 Receptor Signaling: 5-HT1 receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[2] Agonist binding inhibits adenylyl cyclase, leading to decreased cAMP levels and modulation of ion channels.[2]
-
5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[2]
Adrenergic Activity
Recent studies have explored 5-SAT analogs as modulators of α2-adrenergic receptors (α2Rs).[8][9] Interestingly, some of these compounds exhibit a novel pharmacological profile, acting as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors.[8][9]
Signaling Pathway
The α1-adrenergic receptor is coupled to a Gq protein.[10] Agonist activation of this receptor stimulates phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG.[10] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[10]
Caption: Alpha-1 adrenergic receptor signaling.
Quantitative Pharmacological Data
The following tables summarize the quantitative pharmacological data for representative 2-aminotetralin analogs.
Table 1: Dopamine Receptor Binding Affinities and Functional Potencies
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |
| N,N-dipropyl-5,6-dihydroxy-2-aminotetralin | D2 | Data not consistently reported in recent literature | cAMP Inhibition | Potent Agonist | High |
| 2-(di-N-n-propylamino)-5,6-dihydroxytetralin | D1 | Data not consistently reported in recent literature | cAMP Assay | Equipotent with Dopamine | Full Agonist |
Note: Data compiled from multiple sources indicating potent D2 agonism for N,N-disubstituted analogs and significant D1 activity for certain derivatives.[1][5]
Table 2: Serotonin Receptor Binding Affinities and Functional Potencies of 5-SAT Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax % of 5-CT) |
| FPT | 5-HT1A | High | cAMP Inhibition | Potent Agonist | High |
| CPT | 5-HT1B | High | cAMP Inhibition | Potent Agonist | High |
| 5-PAT | 5-HT1D | High | cAMP Inhibition | Potent Agonist | High |
Data compiled from studies on novel 5-substituted-2-aminotetralin (5-SAT) analogs. FPT, CPT, and 5-PAT are examples demonstrating high affinity for 5-HT1A/1B/1D receptors. Functional activity was determined via cAMP inhibition assays, with Emax relative to the reference agonist 5-CT.[3][7]
Table 3: Adrenergic Receptor Binding Affinities and Functional Potencies of 5-SAT Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax % of Lofexidine) |
| (S)-FPT | α2A | Low nM | cAMP Inhibition | < 2 | ~50% (Partial Agonist) |
| (S)-FPT | α2C | Low nM | cAMP Inhibition | < 2 | Inverse Agonist |
| (S)-PFPT | α2C | High | cAMP Inhibition | High | Inverse Agonist |
Data compiled from studies on 5-SAT analogs at α2-adrenergic receptors.[8][9][11]
Experimental Protocols
Synthesis of 2-Aminotetralin Analogs
The most common method for the synthesis of 2-aminotetralin and its derivatives is the reductive amination of a 2-tetralone precursor.[6][12]
General Protocol for Reductive Amination:
-
Reactants: 2-Tetralone, a primary or secondary amine (or ammonia/ammonium salt), and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).[6][12]
-
Solvent: Typically a protic solvent like methanol or ethanol.[12]
-
Procedure:
-
Dissolve the 2-tetralone in the chosen solvent.
-
Add an excess of the amine source.
-
Adjust the pH to slightly acidic (pH 5-6) to facilitate imine formation.
-
Add the reducing agent portion-wise while monitoring the reaction progress.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.[6]
-
In Vitro Assays
Radioligand Binding Assay:
-
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay:
-
Objective: To measure the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cAMP levels.[6]
-
Protocol:
-
Culture cells stably expressing the receptor of interest.
-
Treat the cells with varying concentrations of the 2-aminotetralin analog. For antagonist assays, co-incubate with a known agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based or HTRF).
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.[3]
-
β-Arrestin Recruitment Assay:
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of a compound to induce β-arrestin recruitment to a specific GPCR, which is crucial for identifying biased agonism.[3]
-
Principle: Often utilizes enzyme fragment complementation (EFC) technology. The GPCR is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger enzyme acceptor (EA).[3]
-
Protocol:
-
Use a stable cell line co-expressing the GPCR-ProLink and β-arrestin-EA fusion proteins.
-
Incubate the cells with the test compound. Agonist activation of the GPCR causes β-arrestin-EA to bind to the GPCR-ProLink.
-
The proximity of the two enzyme fragments allows them to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[3]
-
Read the luminescent signal using a plate reader. The intensity is proportional to the degree of β-arrestin recruitment.
-
Generate dose-response curves to determine the EC50 and Emax values.[3]
-
In Vivo Assays
Microdialysis:
-
Objective: To measure neurotransmitter levels in specific brain regions of freely moving animals.
-
Protocol:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal.[6]
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples containing extracellular fluid at regular intervals.
-
Administer the 2-aminotetralin analog systemically or locally through the probe.
-
Quantify the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6]
-
Caption: A typical experimental workflow for in vivo validation.[10]
Conclusion
The 2-aminotetralin scaffold is a remarkably versatile platform for the development of CNS-active agents.[1] While the parent compound, 2-aminotetralin, exhibits broad activity as a monoamine releaser, its modern analogs, such as the 5-SATs, demonstrate significantly improved selectivity and can be tailored to act as potent and efficacious modulators of specific dopamine, serotonin, and adrenergic receptor subtypes.[3] The evolution from investigating simple receptor affinity to understanding functional selectivity and biased agonism represents a paradigm shift in drug discovery.[3] A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo experimental evaluation, is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles for treating a range of neuropsychiatric and neurological disorders.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
5,6,7,8-Tetrahydronaphthalen-2-amine: A Rigid Analogue Approach to Understanding Phenylisobutylamine's Monoaminergic Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide explores the structure-activity relationship between the flexible psychoactive compound phenylisobutylamine and its conformationally restricted analogue, 5,6,7,8-tetrahydronaphthalen-2-amine. Phenylisobutylamine, a norepinephrine-dopamine releasing agent (NDRA), serves as a valuable lead compound for understanding monoamine transporter interactions. By constraining the flexible ethylamine side chain of phenylisobutylamine within a tetralin ring system, this compound provides a rigid scaffold to probe the bioactive conformation required for activity at the dopamine and norepinephrine transporters. This guide summarizes the available quantitative pharmacological data, details relevant experimental protocols for characterization, and visualizes the pertinent signaling pathways, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction: The Rigid Analogue Strategy
In drug design and medicinal chemistry, the "rigid analogue" strategy is a powerful tool for understanding the bioactive conformation of a flexible ligand and for potentially developing more potent and selective compounds.[1] Flexible molecules, like phenylisobutylamine, can adopt numerous conformations, only one of which may be responsible for its interaction with a biological target. By "locking" the key pharmacophoric elements into a rigid structure, as seen in this compound, we can investigate the preferred spatial arrangement for receptor or transporter binding. This approach can lead to compounds with enhanced affinity, improved selectivity, and a more defined pharmacological profile.
Phenylisobutylamine, also known as α-ethylphenethylamine, is a stimulant drug that acts as a norepinephrine-dopamine releasing agent (NDRA).[1] It demonstrates lower potency compared to dextroamphetamine and exhibits a preference for inducing the release of norepinephrine over dopamine.[1] The ethylamine side chain of phenylisobutylamine is crucial for its interaction with monoamine transporters.
This compound (also known as 2-aminotetralin) can be considered a rigid analogue of phenylisobutylamine where the phenyl ring and the ethylamine side chain are incorporated into a tetralin framework. This conformational restriction provides a valuable model for studying the structural requirements for interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Data Presentation: Comparative Monoamine Transporter Activity
A direct quantitative comparison of the in vitro pharmacological activity of phenylisobutylamine and this compound at the primary monoamine transporters is essential for understanding the impact of conformational rigidity. The following tables summarize the available data on their binding affinities (Ki), potencies for uptake inhibition (IC50), and potencies for neurotransmitter release (EC50).
Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | DAT | NET | SERT |
| Phenylisobutylamine (AEPEA) | 273 | 80 | > 10,000 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data for Phenylisobutylamine (AEPEA) from Schindler et al., 2022.[2]
Table 2: Monoamine Release (EC50, nM)
| Compound | DAT | NET | SERT |
| Phenylisobutylamine (AEPEA) | 179 | 58 | > 10,000 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data for Phenylisobutylamine (AEPEA) from Schindler et al., 2022.[2]
Experimental Protocols
The characterization of compounds like phenylisobutylamine and this compound involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, NET, or SERT.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Inhibition Assays
Objective: To measure the functional potency (IC50) of the test compounds to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hypothalamus for NET, and whole brain minus striatum and cerebellum for SERT).
-
Assay Buffer: A Krebs-Ringer-HEPES buffer (pH 7.4) is typically used.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: The amount of radioactivity accumulated within the synaptosomes is quantified.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
In Vivo Assessment of Locomotor Activity
Objective: To evaluate the stimulant or depressant effects of the test compounds on spontaneous locomotor activity in rodents.
Methodology:
-
Animals: Male Swiss-Webster mice are commonly used.
-
Apparatus: An automated activity monitoring system consisting of clear chambers equipped with infrared beams is used to track horizontal and vertical movements.
-
Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Locomotor activity is recorded continuously for a defined period (e.g., 60-120 minutes) immediately following injection.
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the chamber are analyzed and compared between treatment groups.
Visualization of Signaling Pathways and Workflows
Logical Relationship: Flexible vs. Rigid Analogue
References
The Versatile Scaffold: A Technical Guide to the Research Applications of 5,6,7,8-Tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted research applications of 5,6,7,8-tetrahydronaphthalen-2-amine and its derivatives. This privileged scaffold, also known as 2-aminotetralin, has been a cornerstone in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This document provides a comprehensive overview of its pharmacological significance, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Compound Profile
| Property | Value | Synonyms |
| IUPAC Name | This compound | 2-Amino-5,6,7,8-tetrahydronaphthalene |
| CAS Number | 2217-43-8 | 6-Amino-1,2,3,4-tetrahydronaphthalene |
| Molecular Formula | C₁₀H₁₃N | 6-Aminotetralin |
| Molecular Weight | 147.22 g/mol | |
| Appearance | Solid | |
| Melting Point | 34-38 °C | |
| Boiling Point | 110 °C at 5 mmHg |
Pharmacological Significance: A Gateway to CNS Targets
The rigid structure of the tetralin core combined with the versatile amino group makes this compound an ideal starting point for medicinal chemistry campaigns targeting the central nervous system. Derivatives of this compound have been instrumental in probing the structure-activity relationships (SAR) of dopaminergic and serotonergic systems, leading to the development of valuable research tools and potential therapeutic agents for a range of neurological and psychiatric disorders.
Dopaminergic Activity
2-Aminotetralin derivatives have been extensively investigated as ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors. The nature and position of substituents on the aromatic ring and the amino group profoundly influence affinity, selectivity, and functional activity, yielding agonists, partial agonists, and antagonists.
Quantitative Data: Dopamine Receptor Affinities of 2-Aminotetralin Derivatives
| Compound | Substitution | Receptor | Kᵢ (nM) | Reference |
| 5,6-dihydroxy-2-dipropylaminotetralin | 5,6-di-OH, N,N-di-propyl | D₂ | Potent agonist | [1][2] |
| 5-hydroxy-2-dipropylaminotetralin | 5-OH, N,N-di-propyl | D₂ | More potent than apomorphine | [2] |
| 2-amino-5-hydroxy-tetralin | 5-OH | D₂ | Low activity | [3] |
| N-ethyl-2-amino-5-hydroxytetralin | 5-OH, N-ethyl | D₂ | Slightly less active than N-propyl | [3] |
| N-propyl-2-amino-5-hydroxytetralin | 5-OH, N-propyl | D₂ | Optimal for activity | [3] |
| 2-amino-6,7-dihydroxy-tetralin (A-6,7-DTN) | 6,7-di-OH | D₁ | Potent agonist | [4] |
Note: Specific Kᵢ values for the parent compound are not consistently reported in comparative studies, which often focus on more potent, substituted analogs.
Serotonergic Activity
The 2-aminotetralin scaffold has also proven to be a fertile ground for the discovery of ligands targeting serotonin (5-HT) receptors. Notably, derivatives have shown high affinity and selectivity for 5-HT₁ₐ and 5-HT₂ₐ receptors, among others.
Quantitative Data: Serotonin Receptor Affinities and Potencies of 2-Aminotetralin Derivatives
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy | Reference |
| (S)-5-FPT | 5-HT₁ₐ | 22 | 40 | Partial Agonist | [5] |
| (S)-5-FPT | 5-HT₇ | 5.8 | 34 | Partial Agonist | [5] |
| 25H-NBOMe | 5-HT₂ₐ | Low nM range | ~40 | Full Agonist | [6] |
| 25D-NBOMe | 5-HT₂ₐ | Low nM range | 0.5 - 1.5 | Full Agonist | [6] |
Key Signaling Pathways
The interaction of 2-aminotetralin derivatives with their target receptors initiates downstream signaling cascades that are crucial for their pharmacological effects.
Dopamine D₁-like Receptor Signaling
D₁-like receptors (D₁ and D₅) are coupled to the stimulatory G-protein, Gαs/olf. Agonist binding leads to the activation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[7][8][9][10][11] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP1), leading to an amplification of the signaling cascade.
Dopamine D₂-like Receptor Signaling
D₂-like receptors (D₂, D₃, and D₄) are coupled to the inhibitory G-protein, Gαi/o. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, the βγ subunits of the G-protein can directly modulate the activity of other effector proteins, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[12][13][14][15][16] Some 2-aminotetralin derivatives have been shown to act as biased agonists, preferentially activating either the G-protein pathway or the β-arrestin pathway, which can lead to distinct cellular outcomes.[17]
Experimental Protocols
Synthesis of 2-Aminotetralin Derivatives via Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of 2-aminotetralin and its N-substituted derivatives from a 2-tetralone precursor.[3][17]
Materials:
-
2-Tetralone (or a substituted derivative)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., methanol, ethanol, 1,2-dichloroethane)
-
Acetic acid (catalyst, optional)
-
Dichloromethane or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-tetralone (1 equivalent) and the desired amine (1-1.5 equivalents) in the chosen solvent, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (1.5-2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of water or 1M HCl. Adjust the pH to basic (pH > 9) with a saturated solution of sodium bicarbonate or 1M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminotetralin derivative.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors)
-
Unlabeled test compound (2-aminotetralin derivative)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of each concentration of the test compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C or 37 °C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competitive binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
This compound and its derivatives represent a remarkably versatile chemical scaffold with significant potential for the development of novel research tools and therapeutic agents targeting the central nervous system. A thorough understanding of the structure-activity relationships, coupled with robust experimental methodologies, will continue to drive innovation in the exploration of dopaminergic and serotonergic pharmacology. This guide serves as a foundational resource for researchers embarking on or continuing their work with this important class of compounds.
References
- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
- 11. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 13. G protein-activated inwardly rectifying potassium channels as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G protein-gated inwardly rectifying potassium channels are targets for volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants | PLOS One [journals.plos.org]
- 16. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of 2-Aminotetralins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, representing a privileged structure that has given rise to a multitude of pharmacologically active compounds.[1] Its rigidified phenethylamine backbone offers a unique conformational constraint that has been instrumental in probing the binding sites of various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1] This technical guide provides an in-depth exploration of the discovery, history, and pharmacological landscape of 2-aminotetralin derivatives, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action.
Historical Perspective and Discovery
While the first synthesis of the parent 2-aminotetralin molecule is not extensively documented in readily available literature, its roots can be traced back to the early 20th-century explorations of tetralin and its derivatives.[2] A pivotal moment in the history of 2-aminotetralin research was the 1975 publication by McDermed, McKenzie, and Phillips, which detailed the synthesis and dopaminergic activity of a series of these compounds.[2] This seminal work established the 2-aminotetralin scaffold as a promising template for the development of dopamine receptor agonists and laid the groundwork for decades of subsequent research.[2][3]
Early investigations primarily focused on their potential as dopamine agonists for conditions like Parkinson's disease.[4] However, the versatility of the scaffold soon became apparent, leading to the exploration of its derivatives as ligands for serotonin receptors, with applications in psychiatric and neurological disorders.[1][5]
Core Synthesis Methodologies
The synthesis of 2-aminotetralin and its analogs predominantly originates from a 2-tetralone precursor. The most prevalent and adaptable method is reductive amination.[2]
Experimental Protocol: General Reductive Amination of 2-Tetralone
-
Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate for the primary amine, or a primary/secondary amine for N-substituted analogs), and a reducing agent.[2][4]
-
Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst).[2][4]
-
Solvent: A protic solvent such as methanol or ethanol is typically employed.[2]
-
Procedure:
-
The 2-tetralone is dissolved in the chosen solvent.
-
An excess of the amine source is added to the solution.
-
The reaction mixture's pH is adjusted to a slightly acidic range (pH 5-6) to promote the formation of the imine or enamine intermediate.[2]
-
The reducing agent is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
-
A visual representation of this common synthetic workflow is provided below.
References
The Dopaminergic Activity of 5,6,7,8-Tetrahydronaphthalen-2-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydronaphthalen-2-amine (2-aminotetralin) scaffold is a cornerstone in the development of dopamine receptor agonists. Its rigid structure, which mimics the conformation of dopamine, provides a robust framework for designing potent and selective ligands for various dopamine receptor subtypes. This technical guide offers an in-depth exploration of the relationship between 2-aminotetralin derivatives and dopamine agonists, focusing on their structure-activity relationships (SAR), quantitative pharmacological data, and the experimental methodologies employed in their evaluation. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Introduction to 2-Aminotetralin Derivatives as Dopamine Agonists
The 2-aminotetralin core represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of centrally acting dopaminergic agents.[1] These compounds have been instrumental in elucidating the function of dopamine receptors and have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
The dopaminergic activity of these derivatives is significantly influenced by substitutions on both the aromatic ring and the amino group. The rigidified phenethylamine backbone of the 2-aminotetralin structure is a key feature for probing the conformational requirements of dopamine receptor binding sites.[1]
Dopamine Receptor Subtypes and Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).
-
D1-like Receptors: These receptors are typically coupled to the Gs/olf family of G proteins. Agonist binding to D1-like receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression.[1]
-
D2-like Receptors: In contrast, D2-like receptors are coupled to the Gi/o family of G proteins. Agonist activation of these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.
Below are diagrams illustrating the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-aminotetralin derivatives is dictated by the nature and position of substituents on the molecule.
Aromatic Ring Substitutions
-
Hydroxylation: Dihydroxylation of the aromatic ring, mimicking dopamine's catechol group, is critical for potent agonism at both D1 and D2 receptors.[1] The 5,6-dihydroxy substitution pattern generally confers the most potent dopaminergic activity.[1]
-
Monohydroxylation: Single hydroxyl groups at the 5- or 7-position also yield potent dopamine agonists. For instance, 7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT) is a well-known D3-preferring agonist.[2]
-
Methoxy Groups: Methoxy substituents can serve as bioisosteres for hydroxyl groups and may act as prodrugs, undergoing O-demethylation in vivo.[1]
Amino Group Substitutions
-
N-Alkylation: The size and nature of the N-alkyl groups significantly influence affinity and efficacy. N,N-dipropyl substitution is often optimal for potent D2 receptor agonism.[1]
-
Stereochemistry: The stereochemistry at the C2 position is crucial for activity, with the (S)-enantiomer generally being the more active isomer at dopamine receptors.[1]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and several key derivatives at human dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives
| Compound | R1 (N-substitution) | R2 (Aromatic) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference(s) |
| This compound | H, H | H | >10000 | 1800 | 950 | >10000 | [3] |
| 5-OH-DPAT | n-Pr, n-Pr | 5-OH | 3500 | 11.4 | 2.5 | 1300 | [4] |
| 7-OH-DPAT | n-Pr, n-Pr | 7-OH | >10000 | 120 | 0.57 | >10000 | [2] |
| (+)-UH232 | n-Pr, n-Pr | 5-OCH3 | >10000 | 25 | 10 | >10000 | [5] |
| (+)-AJ76 | n-Pr, n-Pr | 7-SO2N(n-Pr)2 | >10000 | 50 | 20 | >10000 | [5] |
Data presented are representative values from the cited literature and may vary depending on the specific experimental conditions.
Table 2: Functional Activity (EC50, nM) of 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | Assay Type | Receptor | Potency (EC50, nM) | Efficacy (% of Dopamine) | Reference(s) |
| Dopamine | GIRK activation | D2 | ~13 | 100 | [6] |
| (S)-5-OH-DPAT | GIRK activation | D2 | ~11.5 | 186 | [6] |
| (R)-5-OH-DPAT | GIRK activation | D2 | ~955 | 73 | [6] |
| 7-OH-DPAT | [35S]GTPγS binding | D2L | 39.8 | Not Reported | [7] |
Functional data, particularly efficacy, can be highly dependent on the assay system used.
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common method for the synthesis of 2-aminotetralin and its N-substituted derivatives is the reductive amination of 2-tetralone.[8][9][10][11][12]
Materials:
-
2-Tetralone
-
Ammonia (or desired primary/secondary amine)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3))
-
Anhydrous methanol or dichloroethane
-
Glacial acetic acid (catalyst, optional)
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-tetralone (1 equivalent) and the amine (1-2 equivalents) in the chosen anhydrous solvent.
-
If using an amine salt, neutralize it with a suitable base.
-
Add a catalytic amount of glacial acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add the reducing agent (1.5-2 equivalents) portion-wise, maintaining the temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to basic (pH > 9) with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminotetralin derivative.
Radioligand Binding Assay for Dopamine Receptor Affinity (Ki)
This protocol is adapted for determining the binding affinity of a test compound for D2-like dopamine receptors using [3H]spiperone.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (D2, D3, or D4)
-
[3H]spiperone (radioligand)
-
Test compound (e.g., a 2-aminotetralin derivative)
-
Non-specific binding determinator (e.g., 10 µM haloperidol or (+)-butaclamol)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-treated with 0.5% polyethyleneimine)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membrane preparation
-
Test compound dilution or buffer (for total binding) or non-specific binding determinator
-
-
Initiate the binding reaction by adding [3H]spiperone at a concentration near its Kd value.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for D1 Receptor Agonism (EC50, Emax)
This protocol outlines a method to determine the functional potency and efficacy of a test compound at the D1 dopamine receptor by measuring changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human D1 dopamine receptor
-
Test compound (e.g., a 2-aminotetralin derivative)
-
Dopamine (as a reference agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Assay buffer (e.g., HBSS)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Seed the D1-expressing cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Generate dose-response curves and calculate the EC50 and Emax values for the test compound. Efficacy (Emax) is often expressed as a percentage of the maximal response induced by the reference agonist, dopamine.
Experimental Workflow for Dopamine Agonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel dopamine agonists.
Conclusion
The this compound scaffold remains a highly valuable template for the design of novel dopamine receptor agonists. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo pharmacological evaluation, is essential for the development of new chemical entities with improved potency, selectivity, and therapeutic profiles. This guide provides a foundational overview of these key aspects to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gctlc.org [gctlc.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,6,7,8-Tetrahydronaphthalen-2-amine, also known as 2-aminotetralin (2-AT), is a rigid scaffold of significant interest in medicinal chemistry and drug development. Its structure is a core component of various pharmacologically active compounds, including dopamine receptor agonists. This document provides detailed protocols for the synthesis of this compound from naphthalene precursors, outlining two primary synthetic pathways: a classical route involving a 2-naphthylamine intermediate and a modern, safer alternative proceeding through a β-tetralone intermediate.
Crucial Safety Note:
The classical synthetic route involves the use of 2-naphthylamine. 2-Naphthylamine is a known human carcinogen, primarily causing bladder cancer, and its use is strictly regulated or banned in many jurisdictions.[1][2][3] All handling of this compound must be performed with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). The modern synthetic route that avoids this intermediate is strongly recommended.
Pathway 1: Classical Synthesis via 2-Naphthylamine Intermediate
This pathway involves two key transformations: the conversion of a 2-naphthol precursor to 2-naphthylamine via the Bucherer reaction, followed by the catalytic hydrogenation of the non-substituted aromatic ring.
Caption: Classical synthetic workflow from 2-Naphthol.
Experimental Protocols
Step 1: Synthesis of 2-Naphthylamine from 2-Naphthol (Bucherer Reaction)
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[4][5]
-
Reagents: 2-Naphthol, Ammonium Zinc Chloride (or Sodium Bisulfite and Ammonia).
-
Procedure:
-
In a high-pressure autoclave, charge 2-naphthol and an aqueous solution of ammonium zinc chloride.
-
Seal the vessel and heat the mixture to 200-210 °C.[1]
-
Maintain the reaction at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
The product, 2-naphthylamine, will precipitate from the aqueous solution.
-
Isolate the solid product by filtration, wash with cold water, and dry under a vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
This step involves the selective reduction of the unsubstituted ring of 2-naphthylamine.
-
Reagents: 2-Naphthylamine, Ethanol, Hydrogen Gas, Nickel Catalyst.[6]
-
Procedure:
-
In a 250 mL single-necked reaction flask, dissolve 12 g (0.084 mol) of 2-aminonaphthalene in 180 mL of ethanol.[6]
-
To the resulting solution, add 1.2 g of Nickel catalyst.[6]
-
Introduce hydrogen gas into the system at atmospheric pressure while stirring vigorously.
-
Maintain the reaction at room temperature (25-30 °C).[6]
-
The reaction is complete when hydrogen absorption ceases.
-
Allow the catalyst to settle, then filter the reaction mixture. Wash the filter cake with 15 mL of ethanol twice.[6]
-
Concentrate the filtrate under reduced pressure at 60 °C to yield the final product.[6]
-
Data Summary: Pathway 1
| Step | Starting Material | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Ref |
| 1 | 2-Naphthol | NH₃, ZnCl₂ | - | Water | 200-210 | Varies | High | - | [1] |
| 2 | 2-Naphthylamine | H₂ | Nickel | Ethanol | 25-30 | Varies | 95 | 98.4 | [6] |
Pathway 2: Modern Synthesis via β-Tetralone Intermediate
This preferred route avoids the carcinogenic 2-naphthylamine intermediate by utilizing the reductive amination of β-tetralone. The β-tetralone precursor can be synthesized from a naphthalene derivative like 2-methoxynaphthalene via a Birch reduction followed by hydrolysis.[7][8]
References
- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-NAPHTHALENAMINE, 5,6,7,8-TETRAHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. connectsci.au [connectsci.au]
Application Notes and Protocols for N-alkylation of 5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic protocols for the N-alkylation of 5,6,7,8-tetrahydronaphthalen-2-amine, a key intermediate in the development of various pharmacologically active compounds. The document outlines three primary methodologies: Reductive Amination, Buchwald-Hartwig Amination, and N-Alkylation via Borrowing Hydrogen. Each section includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.
Introduction
This compound and its N-alkylated derivatives are important scaffolds in medicinal chemistry, notably for their interaction with various receptors in the central nervous system. The strategic introduction of alkyl and aryl groups on the nitrogen atom allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The choice of synthetic methodology for this N-alkylation is crucial and depends on factors such as the desired substituent, functional group tolerance, and scalability. This document details three robust and widely used methods for this transformation.
Data Presentation
The following table summarizes typical quantitative data for the different N-alkylation methods described in this document. Please note that yields and reaction times are substrate-dependent and may require optimization.
| Method | Alkylating/Arylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | Propanal | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | Room Temperature | 12-24 | 85-95 |
| Reductive Amination | Benzaldehyde | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature | 12-24 | 80-90 |
| Buchwald-Hartwig | Bromobenzene | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 100-110 | 12-24 | 80-95 |
| Borrowing Hydrogen | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ / Xantphos / K₃PO₄ | Toluene | 110-120 | 24 | 75-90 |
Experimental Protocols
Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of amines.[1] It proceeds via the in-situ formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by reduction to the corresponding amine.[1] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which offer good functional group tolerance and operational simplicity.[1]
a) Protocol for N-Propylation using Sodium Triacetoxyborohydride
This protocol describes the N-propylation of this compound with propanal.
-
Materials:
-
This compound
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add propanal (1.2 eq.) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-propyl-5,6,7,8-tetrahydronaphthalen-2-amine.
-
b) Protocol for N-Benzylation using Sodium Cyanoborohydride
This protocol details the N-benzylation using benzaldehyde.
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 6.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq.) in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield N-benzyl-5,6,7,8-tetrahydronaphthalen-2-amine.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[2][3] The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]
Protocol for N-Phenylation with Bromobenzene
-
Materials:
-
This compound
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) under an inert atmosphere.
-
Add anhydrous toluene to the tube.
-
Add this compound (1.0 eq.) and bromobenzene (1.2 eq.).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine.
-
N-Alkylation via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly approach for the N-alkylation of amines using alcohols.[4] This method typically employs a transition metal catalyst, such as ruthenium or iridium, to transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[4][5] The catalyst then facilitates the reduction of the intermediate imine using the "borrowed" hydrogen.[5]
Protocol for N-Benzylation with Benzyl Alcohol
-
Materials:
-
This compound
-
Benzyl alcohol
-
[Ru(p-cymene)Cl₂]₂
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene, anhydrous
-
Schlenk tube
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.01 eq.), Xantphos (0.02 eq.), and K₃PO₄ (2.0 eq.).
-
Add anhydrous toluene.
-
Add this compound (1.0 eq.) and benzyl alcohol (1.2 eq.).
-
Seal the tube and heat the mixture at 110-120 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography to yield N-benzyl-5,6,7,8-tetrahydronaphthalen-2-amine.
-
Mandatory Visualizations
Caption: Experimental workflow for Reductive Amination.
Caption: Experimental workflow for Buchwald-Hartwig Amination.
Caption: Simplified mechanism of Borrowing Hydrogen N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Coupling Reactions of 5,6,7,8-Tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5,6,7,8-tetrahydronaphthalen-2-amine in amide coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document outlines standard coupling protocols, presents key quantitative data, and offers detailed experimental procedures for the synthesis of novel amide derivatives.
Introduction
This compound is a primary aromatic amine featuring a tetralin scaffold. This structural motif is found in a range of pharmacologically active agents, making it a valuable starting material for the synthesis of new chemical entities. Amide coupling, a fundamental transformation in organic and medicinal chemistry, allows for the straightforward linkage of this amine with a wide array of carboxylic acids, enabling the exploration of diverse chemical space and the generation of compound libraries for drug discovery programs. The resulting N-(5,6,7,8-tetrahydronaphthalen-2-yl) amides have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents.
General Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.
Commonly employed coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). These reactions are typically performed in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and often include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions, such as racemization in the case of chiral carboxylic acids. The choice of coupling reagent and reaction conditions can be critical for achieving high yields, especially when dealing with sterically hindered or electronically deactivated coupling partners.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the amide coupling of this compound with various carboxylic acids, based on established synthetic methodologies.
Table 1: Amide Coupling using HATU
| Carboxylic Acid | Base (Equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | DIPEA (2.0) | DMF | 2 | 25 | >90 (Estimated) |
| 4-Chlorobenzoic Acid | DIPEA (2.0) | DMF | 2 | 25 | >90 (Estimated) |
| Acetic Acid | DIPEA (2.0) | DMF | 1 | 25 | >95 (Estimated) |
| Isobutyric Acid | DIPEA (2.0) | DMF | 3 | 25 | 85-95 (Estimated) |
Table 2: Amide Coupling using EDC/HOBt
| Carboxylic Acid | Additive (Equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-Methoxybenzoic Acid | HOBt (1.1) | DCM/DMF | 12 | 25 | 80-90 (Estimated) |
| Phenylacetic Acid | HOBt (1.1) | DCM | 12 | 25 | 85-95 (Estimated) |
| Cyclohexanecarboxylic Acid | HOBt (1.1) | DMF | 16 | 25 | 80-90 (Estimated) |
| Thiophene-2-carboxylic Acid | HOBt (1.1) | DCM/DMF | 12 | 25 | 75-85 (Estimated) |
Experimental Protocols
Below are detailed protocols for the amide coupling of this compound using two common and effective coupling reagents, HATU and EDC/HOBt.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a reliable method for the synthesis of N-(5,6,7,8-tetrahydronaphthalen-2-yl) amides using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Add this compound (1.0-1.1 eq.) to the solution.
-
Add DIPEA (2.0-3.0 eq.) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1-1.2 eq.) in one portion. The reaction mixture may change color.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol outlines the synthesis of N-(5,6,7,8-tetrahydronaphthalen-2-yl) amides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF (approximately 0.1-0.5 M).
-
Add this compound (1.0 eq.) to the solution.
-
Add TEA or DIPEA (1.5-2.0 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If DCM is used as the solvent, dilute the reaction mixture with DCM. If DMF is used, dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Visualizations
Diagram 1: General Workflow for Amide Coupling
Caption: General experimental workflow for the synthesis of N-(5,6,7,8-tetrahydronaphthalen-2-yl) amides.
Diagram 2: Logical Relationship of Coupling Reagents
Caption: Classification of common amide coupling reagents.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as HATU and EDC can be sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization depending on the specific substrates used.
Application Notes and Protocols: 5,6,7,8-Tetrahydronaphthalen-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalen-2-amine, also known as 2-aminotetralin, serves as a crucial scaffold in medicinal chemistry due to its rigid, bicyclic structure that mimics the conformation of key neurotransmitters. This structural feature allows for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Its derivatives have been extensively explored for the development of therapeutic agents targeting a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the applications of the this compound scaffold, including detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Core Applications in Medicinal Chemistry
The this compound core is a key pharmacophore in the design of ligands for:
-
Dopamine Receptors: Derivatives of 2-aminotetralin have shown significant activity as dopamine receptor agonists, particularly at the D2 and D3 subtypes.[1][2] These compounds are investigated for the treatment of Parkinson's disease, restless legs syndrome, and hyperprolactinemia. The rigid structure of the tetralin core helps to properly orient the pharmacophoric elements—the aromatic ring and the amino group—to mimic the binding of dopamine.
-
Serotonin (5-HT) Receptors: The scaffold is also integral to the development of serotonin receptor modulators.[3] By modifying substituents on the aromatic ring and the amine, researchers have developed selective agonists and antagonists for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[3] These compounds have potential applications in treating depression, anxiety, and migraine.
Quantitative Data: Biological Activity of Derivatives
The following tables summarize the binding affinities (Ki) of various this compound derivatives for dopamine and serotonin receptors, providing a comparative overview of their potency and selectivity.
Table 1: Binding Affinities of 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | R1 | R2 | R3 | Receptor | Ki (nM) |
| 1 | H | H | H | D2 | 127 |
| D3 | 10.7 | ||||
| 2 | OH | H | H | D2 | - |
| D3 | - | ||||
| (+)-9d | - | - | - | D3 | - |
| (+)-14f | - | - | - | D3 | - |
Data sourced from multiple studies and presented for comparative purposes.[1]
Table 2: Binding Affinities of 2-Aminotetralin Derivatives at Serotonin Receptors
| Compound | Receptor | Ki (nM) |
| 8-OH-DPAT | 5-HT1A | - |
| (2S)-FPIP | 5-HT1A | - |
| 5-HT1B | - | |
| 5-HT1D | - |
Data sourced from multiple studies and presented for comparative purposes.[3]
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to this compound and its N-substituted derivatives is the reductive amination of 2-tetralone.[4]
Protocol 1: General Reductive Amination of 2-Tetralone
-
Reaction Setup: Dissolve 2-tetralone (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Amine Addition: Add the desired primary or secondary amine (1.1-2 equivalents). For the synthesis of the parent this compound, an ammonia source like ammonium acetate is used.
-
Imine Formation: If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the imine or enamine intermediate. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-3 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-aminotetralin derivative.
Biological Assay: Radioligand Binding Assay for Receptor Affinity
This protocol describes a general method to determine the binding affinity of a test compound for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A) using a radioligand competition assay.[5]
Protocol 2: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathway for a D2 dopamine receptor agonist based on the 2-aminotetralin scaffold.
References
- 1. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Synthesis and Evaluation of 2-Aminotetralin Derivatives as Dopamine D2/D3 Receptor Ligands
Introduction
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine receptors.[1] Its rigidified phenethylamine backbone is ideal for exploring the conformational requirements of receptor binding sites. Dopamine D2-like receptors (D2, D3, and D4) are crucial targets for therapeutic agents aimed at treating neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[2][3] The D2 and D3 subtypes share high amino acid sequence homology, making the development of subtype-selective ligands a significant challenge. This guide details the synthesis of 2-aminotetralin derivatives, presents their pharmacological evaluation at D2 and D3 receptors, and provides protocols for their characterization.
Structure-Activity Relationships (SAR)
The affinity and selectivity of 2-aminotetralin derivatives for D2 and D3 receptors are heavily influenced by substitutions on both the aromatic ring and the amino group.[1]
-
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are key determinants of affinity. Hydroxyl groups, particularly at the 5, 6, or 7-positions, are often crucial for high-affinity binding. For instance, (R)-7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT) displays a 70-fold selectivity for the D3 receptor over the D2 receptor.[4] Methoxy groups can serve as bioisosteres for hydroxyl groups and may act as prodrugs, undergoing O-demethylation in vivo.[1][5]
-
N-Alkyl Substitution: The substituents on the amino group significantly impact both affinity and functional activity (agonist vs. antagonist). Dialkylamino substitutions, especially with two propyl groups, are consistently found in high-affinity D2/D3 agonists.[6] The nature of these N-substituents can modulate the ligand's interaction with key amino acid residues, such as Asp-114 in transmembrane region 3 (TM3) of the D2 receptor.[4]
Data Presentation: Quantitative Analysis of 2-Aminotetralin Derivatives
The following table summarizes the binding affinities (Ki) of representative 2-aminotetralin derivatives for human dopamine D2 and D3 receptors, highlighting the impact of structural modifications on affinity and selectivity.
| Compound | Aromatic Substitution | N-Substitution | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs D2 Selectivity (Ki D2 / Ki D3) |
| 7-OH-DPAT | 7-OH | Di-n-propyl | >100 | 0.57 | >175 |
| (1S,2R)-AJ-148 | 7-OH, 1-CH3 (cis) | Di-n-propyl | - | - | 38-fold for D3 |
| 5-OH-PIPAT | 5-OH | N-propyl, N-(2-phenylethyl) | 327 | 0.99 | 330 |
| trans-7-OH-PIPAT | 7-OH | N-propyl, N-(2-phenylethyl) | 6.6 | 2.9 | 2.28 |
| trans-6-OH-PIPAT | 6-OH | N-propyl, N-(2-phenylethyl) | 10.8 | 6.69 | 1.61 |
Data compiled from multiple sources.[4][7]
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are coupled to Gi/o proteins.[8] Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][9] They can also modulate other signaling pathways, including ion channels and MAP kinases, through the Gβγ subunits.[10]
Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.
General Synthetic Workflow
The development of novel 2-aminotetralin ligands follows a structured workflow, from initial synthesis and purification to comprehensive biological evaluation.
Caption: Experimental workflow for ligand synthesis and evaluation.
Synthetic Route: Reductive Amination
The most versatile and common method for synthesizing 2-aminotetralin derivatives is the reductive amination of a 2-tetralone precursor.[11] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Caption: General scheme for synthesis via reductive amination.
Experimental Protocols
Protocol 1: Synthesis of (R/S)-7-Hydroxy-2-(dipropylamino)tetralin (7-OH-DPAT) via Reductive Amination
This protocol describes the synthesis of 7-OH-DPAT from 7-methoxy-2-tetralone, followed by demethylation.
Materials:
-
7-Methoxy-2-tetralone
-
Di-n-propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Hydrobromic acid (HBr), 48%
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of 7-methoxy-2-tetralone (1.0 eq) in anhydrous DCM, add di-n-propylamine (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.[11]
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-methoxy-2-(dipropylamino)tetralin.
-
-
Demethylation:
-
Dissolve the purified intermediate from the previous step in 48% HBr.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude 7-OH-DPAT.
-
Further purification can be achieved by chromatography or crystallization.
-
Protocol 2: Radioligand Binding Assay for D2/D3 Receptors
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radioligand for binding to the receptor.[1][7]
Materials:
-
Cell membranes expressing human D2 or D3 receptors (e.g., from transfected HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.
-
Test compounds (2-aminotetralin derivatives) at various concentrations.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, add the following in order: assay buffer, cell membrane suspension, and the test compound (or buffer for total binding, or haloperidol for non-specific binding).
-
Initiate the binding reaction by adding the radioligand (e.g., [³H]Spiperone) at a concentration near its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Protocol 3: cAMP Functional Assay
This assay determines whether a compound acts as an agonist or antagonist at D2/D3 receptors by measuring its effect on forskolin-stimulated cAMP production.[1][7]
Materials:
-
Whole cells stably expressing human D2 or D3 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
Data Analysis:
-
For Agonists: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the EC₅₀ (potency) and Emax (efficacy) values.
-
For Antagonists: Co-incubate the cells with a fixed concentration of a known D2/D3 agonist and varying concentrations of the test compound. Plot the cAMP levels against the log concentration of the test compound to determine its IC₅₀ value and subsequently its Kb (antagonist dissociation constant).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
The Versatile Building Block: 5,6,7,8-Tetrahydronaphthalen-2-amine in Heterocyclic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5,6,7,8-Tetrahydronaphthalen-2-amine, a bicyclic primary amine, serves as a crucial and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structural motif, combining a saturated cyclohexane ring with an aromatic amine, provides a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of diverse heterocyclic systems with significant potential in drug discovery. The partially saturated ring system offers a degree of conformational flexibility while maintaining a rigid core, a desirable feature for optimizing binding interactions with biological targets.
Application Notes
The chemical reactivity of the primary amino group on the tetrahydronaphthalene core allows for its participation in a variety of classical and modern cyclization reactions, leading to the formation of diverse heterocyclic frameworks. These include, but are not limited to, quinolines, carbazoles, and fused pyrimidine derivatives. The resulting heterocyclic compounds have been investigated for a range of biological activities.
Key Application Areas:
-
Anticancer Agents: The carbazole scaffold, accessible from this compound, is a well-established pharmacophore in oncology.[1][2][3] Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and interference with actin dynamics.[4]
-
Neurological Disorders: The tetrahydronaphthalene moiety is present in compounds investigated for their potential in treating neurological conditions. For instance, derivatives have been explored for their effects on physiological pathways relevant to such disorders.
-
Inflammatory Conditions: The anti-inflammatory potential of heterocyclic compounds derived from this amine is an active area of research.
-
Ion Channel Modulation: Isomeric aminotetralins have been shown to act as potassium channel openers, suggesting that derivatives of this compound could be explored for conditions where potassium channel modulation is beneficial, such as in bladder and cardiovascular disorders.
The subsequent sections provide detailed protocols for the synthesis of key heterocyclic systems using this compound as the primary building block.
Experimental Protocols
I. Synthesis of Tetrahydrobenzo[c]acridines
This protocol details the synthesis of a tetrahydrobenzo[c]acridine derivative, a class of compounds with potential applications in medicinal chemistry, through a one-pot reaction involving this compound, an aromatic aldehyde, and dimedone.
Reaction Scheme:
Caption: General workflow for the synthesis of tetrahydrobenzo[c]acridines.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dimedone
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (20 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired tetrahydrobenzo[c]acridine derivative.
Data Presentation:
| Product | Substituent (on Aldehyde) | Yield (%) |
| Tetrahydrobenzo[c]acridine Derivative 1 | 4-Chloro | 85 |
| Tetrahydrobenzo[c]acridine Derivative 2 | 4-Methoxy | 82 |
| Tetrahydrobenzo[c]acridine Derivative 3 | 4-Nitro | 78 |
II. Synthesis of Tetrahydrocarbazoles
This protocol describes the synthesis of a tetrahydrocarbazole derivative via the Borsche-Drechsel cyclization, a classic method for carbazole synthesis.
Reaction Scheme:
Caption: Workflow for tetrahydrocarbazole synthesis via Borsche-Drechsel cyclization.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of the Hydrazone:
-
This compound (1 mmol) is dissolved in a mixture of concentrated HCl and water.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 mmol) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added to a pre-cooled solution of a reducing agent (e.g., stannous chloride) to form the corresponding hydrazine.
-
The hydrazine is then condensed with cyclohexanone (1 mmol) in ethanol under reflux to yield the hydrazone intermediate.
-
-
Cyclization:
-
The isolated hydrazone is treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization.
-
The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
-
Purification:
-
The crude tetrahydrocarbazole is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Data Presentation:
| Product | Yield (%) |
| 6,7,8,9-Tetrahydro-5H-carbazole | 65-75 |
Biological Activity and Signaling Pathways
Heterocyclic compounds synthesized from this compound have shown promise in modulating key biological pathways implicated in various diseases.
Tubulin Polymerization Inhibition
Certain tetrahydronaphthalene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism of action is a hallmark of several successful anticancer drugs.
Caption: Signaling pathway of tubulin polymerization inhibition.
Quantitative Data on Biological Activity:
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydronaphthalene-1,3-dicarbonitriles | HepG2 | 6.02 | [5] |
| Tetrahydronaphthalene-1,3-dicarbonitriles | HCT-116 | 8.45 | [5] |
| Tetrahydronaphthalene-1,3-dicarbonitriles | MCF-7 | 6.28 | [5] |
| Carbazole Derivatives | Calu1 | 0.0025 | [6] |
| Carbazole Derivatives | MDA-MB-231 | 1.44 | [4] |
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their biological activities. The ability to readily access diverse heterocyclic scaffolds from this starting material makes it a key component in the development of new therapeutic agents targeting a variety of diseases. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 5,6,7,8-Tetrahydronaphthalen-2-amine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6,7,8-Tetrahydronaphthalen-2-amine, also known as 6-aminotetralin, is a valuable building block in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various biologically active compounds.[1] The purity of this amine is crucial for the success of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography, a common and efficient purification technique in organic synthesis. The inherent basicity of the amino group requires specific considerations in the chromatographic setup to achieve high purity.[2]
Data Presentation
The following table summarizes the expected quantitative data from the purification of a crude sample of this compound using the protocol detailed below. The data are representative and may vary depending on the initial purity of the crude material and the specific instrumentation used.
| Parameter | Value | Notes |
| Crude Material Input | ||
| Mass of Crude Product | 5.0 g | Assumed from a typical lab-scale synthesis. |
| Initial Purity (by LC-MS) | ~85% | Common purity level post-synthesis and work-up. |
| Flash Chromatography Conditions | ||
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography.[3] |
| Column Dimensions | 40 g pre-packed column | Appropriate size for the amount of crude material. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes with 1% Triethylamine | The amine additive is crucial to prevent peak tailing.[3] |
| Gradient Profile | 0-100% Ethyl Acetate over 20 column volumes | A broad gradient ensures elution of the product and impurities. |
| Flow Rate | 40 mL/min | Typical flow rate for this column size. |
| Detection Wavelength | 254 nm | Aromatic compounds absorb strongly at this wavelength. |
| Purification Outcome | ||
| Mass of Purified Product | 3.8 g | |
| Final Purity (by LC-MS) | >98% | |
| Yield | 90% (of the amine in the crude mixture) | |
| Retention Volume | ~8-10 column volumes | Expected elution range for the target compound. |
Experimental Protocols
This section details the methodology for the purification of this compound using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for TLC and column chromatography, 40-63 µm)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate or ninhydrin stain for TLC visualization
2. Equipment
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO)
-
Pre-packed silica gel column (40 g)
-
Rotary evaporator
-
TLC chambers
-
UV lamp (254 nm)
-
Glassware (flasks, beakers, etc.)
-
Analytical balance
3. Thin Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is essential to determine an appropriate solvent system using TLC. This will help in optimizing the separation of the desired product from impurities.
-
Procedure:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) with a small amount of triethylamine (e.g., 1%).
-
Visualize the developed plate under a UV lamp and/or by staining with potassium permanganate or ninhydrin.
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
4. Flash Column Chromatography Protocol
This protocol is based on normal-phase chromatography using a silica gel stationary phase. The addition of triethylamine to the mobile phase is critical for obtaining sharp peaks and good recovery of the amine.[3]
-
Sample Preparation:
-
Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample and concentrate it to a dry powder using a rotary evaporator. This dry-loading method generally results in better separation.
-
-
Chromatography Setup and Execution:
-
Equilibrate the 40 g silica gel column with the initial mobile phase (e.g., 100% Hexanes with 1% TEA).
-
Load the prepared sample onto the column.
-
Run the purification using a linear gradient from 0% to 100% ethyl acetate (containing 1% TEA) in hexanes (containing 1% TEA) over 20 column volumes.
-
Monitor the elution of compounds using the UV detector at 254 nm.
-
Collect fractions corresponding to the major peak that elutes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as a solid.[4]
-
Dry the product under high vacuum to remove any residual solvent.
-
Determine the mass and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols for the Characterization of 5,6,7,8-Tetrahydronaphthalen-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation, quantification, and purity assessment of 5,6,7,8-tetrahydronaphthalen-2-amine derivatives. Detailed protocols for key analytical methods are provided to ensure reliable and reproducible results in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
Application Note:
¹H NMR spectra of these derivatives are characterized by distinct regions corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the downfield region (δ 6.5-7.5 ppm). The benzylic protons of the tetralin core are observed around δ 2.5-2.8 ppm, while the remaining aliphatic protons resonate further upfield (δ 1.7-2.0 ppm). The amine proton signal can be broad and its chemical shift is dependent on solvent and concentration.
¹³C NMR spectra will show characteristic signals for the aromatic carbons (δ 110-150 ppm) and the aliphatic carbons of the tetralin ring (δ 20-40 ppm). The specific chemical shifts are sensitive to the substitution pattern on both the aromatic and amine moieties.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze coupling patterns (multiplicity and coupling constants, J) to deduce proton connectivity.
-
Quantitative Data Summary: Typical NMR Chemical Shifts
| Proton/Carbon Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aromatic C (quaternary) | - | 125 - 150 |
| Benzylic CH₂ | 2.5 - 2.8 | 28 - 35 |
| Aliphatic CH₂ | 1.7 - 2.0 | 22 - 25 |
| Amine NH₂ | Variable (1.5 - 5.0) | - |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound derivatives and for separating mixtures of these compounds. Reversed-phase HPLC is the most common mode used.
Application Note:
A C18 reversed-phase column is generally effective for the separation of these moderately polar compounds.[1] A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid/trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[1] Gradient elution is often necessary to resolve impurities with a wide range of polarities. Detection is commonly performed using a UV detector, with the wavelength set to the λmax of the aromatic system (typically around 220-280 nm).
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax of the specific derivative).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary: HPLC Purity Analysis
| Parameter | Typical Value/Range |
| Retention Time (tR) | Dependent on derivative |
| Purity (by area %) | > 95% (for purified compounds) |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the derivatives and to gain structural information from their fragmentation patterns. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Application Note:
For this compound derivatives, Electrospray Ionization (ESI) is a common ionization technique in LC-MS, typically producing the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[2] In GC-MS with Electron Ionization (EI), the molecular ion peak may be observed, along with characteristic fragment ions resulting from cleavage of the tetralin ring and the amine substituent. A key characteristic of compounds with a single nitrogen atom is an odd nominal molecular weight, according to the nitrogen rule.[3]
Experimental Protocol: LC-MS (ESI)
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
-
LC Conditions:
-
Use the HPLC conditions described in the previous section.
-
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 50 psi.
-
Mass Range: m/z 50 - 1000.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the mass spectrum to confirm the molecular weight.
-
For HRMS, compare the measured accurate mass to the calculated mass for the expected elemental formula (typically within 5 ppm mass error).
-
Analyze the fragmentation pattern (MS/MS) to aid in structural confirmation.
-
Quantitative Data Summary: Mass Spectrometry
| Derivative | Formula | Calculated [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) |
| This compound | C₁₀H₁₃N | 148.1121 | Typically within 5 ppm |
| Substituted Derivative (Example) | C₁₁H₁₅NO | 178.1226 | Typically within 5 ppm |
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining absolute stereochemistry and understanding intermolecular interactions.
Application Note:
Obtaining single crystals of sufficient quality is the most critical and often the most challenging step.[4] Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common methods for growing crystals of small organic molecules.[5] The resulting crystal should be a single, non-twinned specimen, typically with dimensions between 0.1 and 0.5 mm.[4][6]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection:
-
Identify a solvent or solvent system in which the compound has moderate solubility. The ideal solvent is one from which the compound can be precipitated slowly.
-
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent in a small vial to create a near-saturated solution.
-
Cover the vial with a cap or parafilm with a few small pinholes.
-
Leave the vial undisturbed in a vibration-free location for several days to weeks to allow for slow evaporation of the solvent.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals have formed, carefully select a single crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Visualizations
References
- 1. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Application Notes and Protocols: The Use of 5,6,7,8-Tetrahydronaphthalen-2-amine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalen-2-amine, also known as 6-aminotetralin, is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a variety of bioactive molecules. Its rigid, partially saturated bicyclic structure provides a well-defined three-dimensional framework that can be strategically functionalized to interact with specific biological targets. This structural motif is particularly prominent in the development of ligands for G protein-coupled receptors (GPCRs), most notably dopamine receptors. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and restless legs syndrome, making the synthesis of novel dopamine receptor modulators a significant focus of drug discovery.
These application notes provide a comprehensive overview of the synthetic utility of this compound and its derivatives in the preparation of potent and selective bioactive compounds. Detailed experimental protocols for the synthesis of key molecules, along with quantitative data on their biological activity, are presented to facilitate research and development in this area.
Application 1: Synthesis of Dopamine Receptor Agonists
Derivatives of this compound are renowned for their dopamine receptor agonist activity. By modifying the substituents on the amino group and the aromatic ring, the affinity and selectivity for different dopamine receptor subtypes (D1-like and D2-like) can be fine-tuned. Notable examples include Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN), a rigid analog of dopamine.
Quantitative Data Summary: Dopamine Receptor Binding Affinity
The following table summarizes the binding affinities of representative bioactive molecules synthesized from this compound derivatives for dopamine D2 and D3 receptors.
| Compound | Dopamine Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| 5-OH-FPPAT | D2 | 6.95 | [1] |
| Rotigotine | D1 | Moderate Affinity | [2] |
| D2 | High Affinity | [2] | |
| D3 | Preferred Affinity | [2] |
Experimental Protocols
This protocol describes the stereoselective synthesis of a key intermediate for Rotigotine starting from 5-methoxy-2-tetralone.
Materials:
-
5-methoxy-2-tetralone
-
n-Propylamine
-
Glacial acetic acid
-
1,4-dihydropyridine (HEH) (reducing agent)
-
Chiral phosphoric acid (catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
Dissolve 5-methoxy-2-tetralone in a suitable solvent.
-
Add glacial acetic acid and n-propylamine to the solution.
-
Heat the mixture to reflux (40-70°C) to form the corresponding imine.[3]
-
After the reaction is complete, filter and wash the intermediate imine.
-
In a separate reaction, perform an asymmetric reduction of the imine using 1,4-dihydropyridine (HEH) as the reducing agent and a chiral phosphoric acid as the catalyst to yield the stereospecific (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene.[3]
This protocol outlines the subsequent steps to synthesize Rotigotine from the previously prepared intermediate.
Materials:
-
(S)-2-(N-n-Propyl)amino-5-methoxytetrahydronaphthalene
-
2-Thienylacetic acid
-
Trimethylamine-borane complex
-
Xylene
-
Hydrobromic acid (for demethylation)
Procedure:
-
Heat a mixture of (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene, 2-thienylacetic acid, and the trimethylamine-borane complex in xylene.[4] This reaction results in the formation of 5,6,7,8-tetrahydro-6-S-[N-propyl-2-(2-thienyl)-N-ethyl]-amino-1-methoxynaphthalene.[4]
-
The final step involves the demethylation of the methoxy group to a hydroxyl group to yield Rotigotine. This can be achieved by treatment with a strong acid such as hydrobromic acid.[3]
-
The final product can be purified by extraction and evaporation of the solvent to yield Rotigotine as a colorless oil.[4]
This asymmetric synthesis protocol for 6,7-ADTN starts from 2-amino-4,5-dimethoxybenzoic acid.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Acrylate of S-methyl lactate
-
Potassium carbonate
-
Methanol/water
-
Ethyl acetate
-
Magnesium sulfate
-
Reagents for Curtius rearrangement (e.g., diphenylphosphoryl azide)
-
Reagents for demethylation
Procedure:
-
The synthesis begins with a Diels-Alder cycloaddition between an o-quinodimethane generated from a benzocyclobutenol and the acrylate of S-methyl lactate.
-
The resulting ester is hydrolyzed using potassium carbonate in a methanol/water mixture.[5]
-
The solvent is evaporated, and the residue is dissolved in aqueous NaHCO3, washed with CH2Cl2, acidified with aqueous HCl, and extracted with ethyl acetate.[5]
-
The organic layer is dried over MgSO4 and evaporated to yield 2S-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.[5]
-
The carboxylic acid is then converted to the amine via a Curtius rearrangement.[5]
-
Finally, the methoxy groups are demethylated to yield (S)-(-)-ADTN.[5]
Diagrams
Dopamine Receptor Signaling Pathway
The bioactive molecules synthesized from this compound often target dopamine receptors. The diagram below illustrates the two main signaling pathways initiated by the activation of D1-like (D1/D5) and D2-like (D2/D3/D4) dopamine receptors.
Caption: Dopamine receptor signaling pathways.
Experimental Workflow: Synthesis of Rotigotine Intermediate
The following diagram outlines the key steps in the synthesis of the (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene intermediate.
Caption: Synthesis of a key Rotigotine intermediate.
Logical Relationship: Bioactive Molecule Synthesis Strategy
This diagram illustrates the general strategy for developing bioactive molecules from the this compound scaffold.
Caption: General strategy for bioactive molecule synthesis.
References
- 1. Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 4. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for 5,6,7,8-Tetrahydronaphthalen-2-amine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and experimental use of 5,6,7,8-tetrahydronaphthalen-2-amine, a key intermediate and potential pharmacophore in drug discovery, particularly in the context of dopaminergic pathways.
Physicochemical and Safety Data
Proper handling and storage procedures are paramount for ensuring laboratory safety and maintaining the integrity of this compound. The following tables summarize its key physicochemical properties and hazard information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| CAS Number | 2217-43-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 34-38 °C | [1] |
| Boiling Point | 110 °C at 5 mmHg | [1] |
| Synonyms | 6-Aminotetralin, 2-Amino-5,6,7,8-tetrahydronaphthalene |
Table 2: Hazard Identification and Safety Information
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Danger | H335: May cause respiratory irritation |
Handling and Storage Procedures
Due to its hazardous nature, strict adherence to the following handling and storage protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Handling
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Handle in a chemical fume hood.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal
-
In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
This compound is a known dopamine receptor agonist. The following are representative protocols for assessing its activity and drug-like properties.
Dopamine Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method to determine the binding affinity of a test compound to dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., Haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of a known competitor like haloperidol (for non-specific binding).
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound.
Caption: Workflow for a radioligand dopamine receptor binding assay.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.[2][3][4][5]
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Test compound: this compound.
-
Lucifer yellow (as a marker for monolayer integrity).
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Caption: Workflow for a Caco-2 permeability assay.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.[6]
Materials:
-
A suitable cell line (e.g., HepG2 for hepatotoxicity).
-
Cell culture medium.
-
Test compound: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
hERG Potassium Channel Assay
This assay is crucial for assessing the risk of cardiac arrhythmia.[7][8][9][10][11]
Materials:
-
Cells stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Patch-clamp electrophysiology setup or an automated patch-clamp system.
-
Extracellular and intracellular solutions.
-
Test compound: this compound.
-
Positive control (e.g., a known hERG blocker like astemizole).
Procedure:
-
Prepare cells for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG currents.
-
Apply the test compound at various concentrations and record the effect on the hERG current.
-
Apply a positive control to confirm assay sensitivity.
-
Analyze the data to determine the IC₅₀ of the test compound for hERG channel inhibition.
Signaling Pathway
As a dopamine agonist, this compound is expected to modulate dopamine receptor signaling pathways. The diagram below illustrates the canonical signaling cascade for D1-like and D2-like dopamine receptors.
Caption: Dopamine receptor signaling pathways.
References
- 1. 5,6,7,8-Tetrahydro-2-naphthylamine 96 2217-43-8 [sigmaaldrich.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. enamine.net [enamine.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. metrionbiosciences.com [metrionbiosciences.com]
- 11. fda.gov [fda.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5,6,7,8-tetrahydronaphthalen-2-amine derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydronaphthalen-2-amine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question: My reductive amination of 2-tetralone is giving a very low yield. What are the common causes?
Answer:
Low yields in the reductive amination of 2-tetralone are a frequent issue. The problem can typically be traced to one of three areas: imine formation, the reduction step, or side reactions.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Imine/Enamine Formation | The equilibrium may not favor the imine intermediate. Adjust the pH to be slightly acidic (pH 5-6) to catalyze imine formation.[1] Ensure water is removed if the reaction is sensitive to it, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Ineffective Reducing Agent | The chosen reducing agent may be weak or may have degraded. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[1] Ensure the reagent is fresh. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned.[1] |
| Side Reactions | Over-reduction of the tetralone to the corresponding alcohol can occur if the reducing agent is too reactive and added before imine formation. Add the reducing agent portion-wise at a controlled temperature (0 °C to room temperature).[1] Dimerization or polymerization of the starting material or product can also be an issue. |
| Difficult Purification | The product may be lost during workup and purification. Ensure proper pH adjustment during extraction to ensure the amine is in the desired layer (protonated in aqueous acid, free base in organic). |
A logical workflow for troubleshooting this specific issue is outlined below.
Caption: Troubleshooting logic for low yield reductive amination.
Question: During the hydrogenation of 2-aminonaphthalene, I'm observing the formation of byproducts and my yield of this compound is low. How can I optimize this?
Answer:
The catalytic hydrogenation of 2-aminonaphthalene is a direct route, but it can be prone to over-reduction or incomplete reaction if not properly controlled.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Over-reduction | The fully saturated decalin ring system can form if the reaction is run for too long or under conditions that are too harsh. Reduce hydrogen pressure and/or temperature. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Catalyst Inactivity | The catalyst (e.g., Nickel, Palladium) may be poisoned or simply not active enough. Use a fresh, high-quality catalyst. One documented procedure uses a Nickel catalyst with diatomaceous earth as an additive in ethanol.[2] |
| Incomplete Reaction | The reaction may stall if the catalyst is not sufficiently active or if the hydrogen pressure is too low. Ensure adequate stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen gas. |
| Solvent Choice | The solvent can influence the reaction rate and selectivity. Ethanol is a commonly used solvent for this transformation and has been shown to be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several effective routes, with the choice often depending on the available starting materials and required scale. The three most common pathways are:
-
Reductive Amination of 2-Tetralone: This is a highly versatile and common one-pot method where 2-tetralone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[1]
-
Catalytic Hydrogenation of 2-Naphthylamine: This method involves the direct reduction of the naphthalene core of 2-naphthylamine using hydrogen gas and a metal catalyst, such as Nickel.[2] This route is very direct if 2-naphthylamine is readily available.
-
Two-Step Synthesis from 2-Tetralone via its Oxime: 2-tetralone is first converted to 2-tetralone oxime by reacting it with hydroxylamine. The isolated oxime is then reduced, typically via catalytic hydrogenation, to yield the target amine.[1]
The diagram below illustrates these primary synthetic pathways.
Caption: Common synthetic routes to this compound.
Q2: How can I synthesize derivatives with substituents on the amine group (i.e., secondary or tertiary amines)?
A2: Reductive amination is the most direct method for this.[3] Instead of using ammonia or ammonium salts as the nitrogen source with 2-tetralone, you can use a primary or secondary amine. The reaction proceeds through the same iminium ion intermediate, which is then reduced to yield the N-substituted this compound derivative. Catalyst-controlled reductive amination can offer high selectivity.[4]
Q3: My synthesis starts from tetralin, involving a Friedel-Crafts acylation step. How can I ensure the acyl group adds at the 2-position?
A3: In the Friedel-Crafts acylation of tetralin, the β-substituted product (2-acyltetralin) is typically the major, thermodynamically favored product.[5] To maximize selectivity for the 2-position:
-
Use a 1:1 molar ratio of tetralin to the acylating agent (e.g., acetyl chloride) to avoid polysubstitution.[5]
-
Control the temperature. Running the reaction at a lower temperature may improve selectivity.[5]
-
Solvent choice can be critical. Carbon disulfide or nitrobenzene are common solvents that can influence the isomer ratio.[5]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 2-Tetralone [1]
This one-pot protocol is often preferred for its efficiency.
-
Setup: In a round-bottom flask, dissolve 2-tetralone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add an excess of the amine source, such as ammonium acetate (~7-10 eq).
-
pH Adjustment: Adjust the solution to a slightly acidic pH of 5-6 using glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding aqueous HCl. Concentrate the mixture under reduced pressure to remove the organic solvent. Basify the aqueous residue with NaOH solution to pH > 10 and extract the free amine product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Synthesis via Hydrogenation of 2-Naphthylamine [2]
This protocol is effective if 2-naphthylamine is the starting material.
-
Setup: To a pressure-rated reaction vessel, add 2-naphthylamine (1.0 eq), ethanol as the solvent, and the hydrogenation catalyst (e.g., 10% w/w Nickel). An additive like diatomaceous earth may also be included.[2]
-
Reaction: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (pressure may vary, start with atmospheric pressure as a baseline) and stir the mixture vigorously at room temperature (25-30 °C).[2]
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored using a pressure gauge.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary. A reported yield for this method is 95%.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-NAPHTHALENAMINE, 5,6,7,8-TETRAHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
Side reactions to consider when working with 2-aminotetralin
Welcome to the technical support center for 2-aminotetralin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions and troubleshooting strategies when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminotetralin and what are its primary applications?
A1: 2-Aminotetralin (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with a tetralin core substituted with an amine group.[1] It serves as a rigid analog of phenylisobutylamine and is a versatile precursor in the synthesis of a wide range of more complex molecules, particularly in the development of therapeutic agents.[1][2][3] Its derivatives are extensively studied as ligands for various G protein-coupled receptors (GPCRs), especially dopamine, serotonin, and adrenergic receptors, making it a valuable scaffold in neuroscience research and drug discovery.[2][4][5]
Q2: What are the recommended storage conditions for 2-aminotetralin?
A2: Due to its susceptibility to degradation, 2-aminotetralin should be stored at -20°C in a tightly sealed container to prevent oxidation and contamination. For short-term use during experiments, it is advisable to keep it on ice.
Q3: My 2-aminotetralin solution has turned a brownish color. Can I still use it?
A3: Discoloration often indicates oxidation or the presence of degradation products. It is strongly recommended not to use a discolored solution as these impurities can lead to inconsistent and unreliable experimental results. A fresh solution should be prepared from a new, unopened vial.
Q4: What are the most common synthetic routes to prepare 2-aminotetralin?
A4: The most prevalent methods for synthesizing 2-aminotetralin start from 2-tetralone and include:
-
Reductive Amination: This is a versatile one-pot reaction involving the formation of an imine from 2-tetralone and an amine source, which is then reduced in situ.[2]
-
Leuckart-Wallach Reaction: This method uses formamide or ammonium formate as both the amine source and reducing agent at high temperatures.[2]
-
Catalytic Hydrogenation of 2-Tetralone Oxime: A two-step process where 2-tetralone is first converted to its oxime, followed by catalytic hydrogenation.[2]
-
Enzymatic Reductive Amination: This biocatalytic approach employs imine reductases (IREDs) or reductive aminases (RedAms) for the stereoselective synthesis of chiral 2-aminotetralin.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of 2-aminotetralin due to improper storage or handling. The amine group is susceptible to oxidation by air and light.
-
Recommended Solution:
-
Verify Storage: Ensure the compound has been consistently stored at -20°C in a dark, airtight container.
-
Use Fresh Aliquots: Prepare fresh stock solutions for each experiment to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: When preparing solutions, use solvents that have been purged with an inert gas like argon or nitrogen to minimize oxidation.
-
Issue 2: Low Yield in Reductive Amination Synthesis
-
Possible Cause 1: Suboptimal reaction conditions.
-
Possible Cause 2: Inactive or unsuitable reducing agent.
-
Recommended Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity, but it is moisture-sensitive.[2][8] Ensure it is handled under anhydrous conditions. Sodium cyanoborohydride (NaBH₃CN) is another option, but it can generate toxic cyanide byproducts.[2][8]
-
Issue 3: Presence of N-formyl-2-aminotetralin Impurity
-
Possible Cause: Incomplete hydrolysis following a Leuckart-Wallach synthesis using formamide.[2]
-
Recommended Solution:
-
Ensure Complete Hydrolysis: After the initial reaction, treat the N-formyl intermediate with an aqueous acid (e.g., HCl) and heat to ensure complete removal of the formyl group.[2]
-
Monitor Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the formylated intermediate before workup.
-
Issue 4: Low Conversion in Enzymatic Synthesis
-
Possible Cause: End-product inhibition, where 2-aminotetralin binds to the imine reductase (IRED) and reduces its catalytic activity.[6]
-
Recommended Solution:
-
In Situ Product Removal: Implement a system to continuously remove 2-aminotetralin from the reaction as it forms, for example, through liquid-liquid extraction with a biocompatible solvent or adsorption onto a resin.
-
Enzyme Engineering: If possible, use a mutated IRED with reduced affinity for the product.
-
Fed-Batch Approach: Lower the initial substrate concentration and add it incrementally over time to prevent the product concentration from reaching inhibitory levels.[6]
-
Data on Synthetic Methods
The choice of synthetic method for 2-aminotetralin can significantly impact the yield and impurity profile. Below is a summary of common methods and their typical outcomes.
| Synthetic Method | Reducing/Amine Agent | Typical Yield (%) | Potential Side Reactions/Byproducts | References |
| Reductive Amination | Sodium Cyanoborohydride | 70-90 | Formation of toxic cyanide byproducts. | [2] |
| Reductive Amination | Sodium Triacetoxyborohydride | 75-95 | Reagent is moisture-sensitive. | [2] |
| Reductive Amination | Catalytic Hydrogenation (H₂/Pd-C) | 80-98 | Requires specialized high-pressure equipment. | [2] |
| Leuckart-Wallach | Formamide | 50-70 | Formation of N-formyl-2-aminotetralin requiring a separate hydrolysis step. | [2] |
| Leuckart-Wallach | Ammonium Formate | 60-80 | Generally gives higher yields of the free amine directly compared to formamide. | [2] |
| Enzymatic Reductive Amination | Imine Reductase (IRED) | High (>90%) | End-product inhibition leading to low conversion; requires cofactor regeneration. | [7][9][10] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of 2-tetralone.
Reactants:
-
2-Tetralone
-
Ammonium acetate (or other amine source)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic acid (optional)
Procedure:
-
Dissolve 2-tetralone (1.0 eq.) and ammonium acetate (2.0-3.0 eq.) in anhydrous DCE.
-
If the amine salt is used, add a base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enzymatic Reductive Amination using an Imine Reductase (IRED)
This protocol outlines a typical enzymatic synthesis with a cofactor regeneration system.
Materials:
-
2-Tetralone
-
Amine donor (e.g., methylamine)
-
Imine Reductase (IRED)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ (cofactor)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (for dissolving 2-tetralone)
Procedure:
-
In a reaction vessel, prepare the buffer solution containing D-glucose (1.5 eq.) and NADP⁺ (0.02 eq.).
-
Add the IRED and GDH enzymes to the buffer solution and gently mix until dissolved.
-
Add 2-tetralone (1.0 eq.) from a concentrated stock solution in DMSO (final DMSO concentration should be low, e.g., <5% v/v).
-
Add the amine donor (2-10 eq.). An excess of the amine helps drive the equilibrium towards imine formation.
-
Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the formation of 2-aminotetralin using HPLC or GC.
-
For work-up, basify the reaction mixture to pH > 10 with NaOH and extract the product with an organic solvent like ethyl acetate or MTBE.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.
-
Analyze the product for yield and enantiomeric excess (if a chiral product is desired) using chiral HPLC.[11]
Visualizations
Logical Workflow for Troubleshooting Synthesis
References
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Functionalization Reactions of 5,6,7,8-Tetrahydronaphthalen-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of functionalization reactions involving 5,6,7,8-tetrahydronaphthalen-2-amine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the functionalization of this compound, presented in a question-and-answer format.
N-Acylation Reactions
Question: My N-acylation reaction of this compound with an acyl chloride or anhydride is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in N-acylation reactions of this compound can stem from several factors:
-
Insufficiently Activated Acylating Agent: The electrophilicity of the acylating agent is crucial. If you are using a less reactive agent, consider switching to a more reactive one (e.g., from an acid anhydride to an acyl chloride).
-
Inadequate Base: A suitable base is required to neutralize the acid byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity. Common choices include triethylamine (TEA) or pyridine. For less reactive amines, a stronger, non-nucleophilic base might be necessary.
-
Steric Hindrance: While this compound is not exceptionally hindered, bulky acylating agents may experience steric repulsion, slowing down the reaction. In such cases, increasing the reaction temperature or using a less hindered acylating agent could be beneficial.
-
Side Reactions: Over-acylation (diacylation) can occur if the reaction conditions are too harsh or if an excess of the acylating agent is used. To mitigate this, use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.
-
Poor Solubility: Ensure that all reactants are fully dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Question: I am observing the formation of multiple products in my N-acylation reaction. How can I improve the selectivity?
Answer: The formation of multiple products often points to side reactions. Here are some strategies to enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a slight excess (1.05-1.1 equivalents) of the acylating agent is often sufficient.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize the formation of side products.
-
Choice of Base: Use a non-nucleophilic base to avoid competition with the amine for the acylating agent. Hindered bases like diisopropylethylamine (DIPEA) can be a good choice.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction to couple this compound with an aryl halide is giving a low yield. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a complex catalytic reaction, and its success is highly dependent on several factors:
-
Catalyst System (Palladium Precursor and Ligand): The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For electron-rich amines like this compound, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[1] It is recommended to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
Base: The choice of base is crucial for the deprotonation of the amine and the regeneration of the active catalyst. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature.
-
Reaction Temperature: These reactions are often run at elevated temperatures (80-110 °C). Optimization of the reaction temperature is crucial; too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side product formation.
-
Exclusion of Air and Moisture: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to air and moisture. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Question: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[2] It can be minimized by:
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify one that favors the desired C-N bond formation.
-
Base Selection: The use of a weaker base, such as K₃PO₄ or Cs₂CO₃, can sometimes reduce the extent of hydrodehalogenation compared to stronger bases like NaOtBu.
-
Water Content: While the reaction should be run under anhydrous conditions, trace amounts of water can sometimes promote hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried.
Reductive Amination
Question: I am performing a reductive amination between a ketone/aldehyde and this compound, but the yield is low. What should I troubleshoot?
Answer: Low yields in reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The first step of a reductive amination is the formation of an imine or enamine intermediate.[3] This equilibrium can be unfavorable. To drive the reaction towards the imine, you can:
-
Use a dehydrating agent (e.g., molecular sieves) to remove the water formed during the reaction.
-
Adjust the pH. A slightly acidic pH (around 4-6) is often optimal for imine formation.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for the selective reduction of the imine in the presence of the starting carbonyl compound.
-
Sodium borohydride (NaBH₄): A strong reducing agent that can reduce both the imine and the starting carbonyl. It is often used in a two-step procedure where the imine is formed first.[4]
-
Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that can be used in a one-pot reaction as it preferentially reduces the imine.[5] However, it is highly toxic.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is a safer alternative to NaBH₃CN and is effective for a wide range of substrates.[4]
-
-
Reaction Conditions: The reaction is typically run at room temperature. Ensure efficient stirring to facilitate the reaction between the reactants.
Question: My reductive amination is producing a significant amount of the alcohol byproduct from the reduction of the starting carbonyl. How can I improve the selectivity for the desired amine?
Answer: The formation of the alcohol byproduct indicates that the reducing agent is not selective enough. To improve selectivity:
-
Switch to a Milder Reducing Agent: If you are using NaBH₄, switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[4]
-
One-Pot vs. Two-Step Procedure: If using a strong reducing agent like NaBH₄, perform the reaction in two steps. First, form the imine by stirring the carbonyl compound and the amine together (with a dehydrating agent if necessary), and then add the reducing agent.
Data Presentation
The following tables summarize quantitative data for common functionalization reactions. Note that the data presented is for analogous compounds and should be used as a guideline for reaction optimization with this compound.
Table 1: Comparison of Reducing Agents for the Reductive Amination of Ketones with Primary Amines (Illustrative Examples)
| Reducing Agent | Carbonyl Substrate | Amine Substrate | Solvent | Temperature | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Cyclohexanone | Aniline | Methanol | RT | ~85-92 | [4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Cyclohexanone | Aniline | Methanol | RT | ~91 | [4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Cyclohexanone | Aniline | DCE | RT | >95 | [6] |
DCE: 1,2-Dichloroethane; RT: Room Temperature
Table 2: Influence of Ligand and Base on the Yield of Buchwald-Hartwig Amination of Aryl Bromides with Amines (Illustrative Examples)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Aryl Bromide Substrate | Amine Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4-Bromotoluene | Aniline | 98 | [7] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 4-Bromotoluene | Aniline | 95 | [8] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 100 | 4-Bromotoluene | Aniline | 97 | [9] |
dba: dibenzylideneacetone
Experimental Protocols
The following are detailed protocols for key functionalization reactions. These are general procedures and may require optimization for your specific substrates.
Protocol 1: N-Acylation of this compound with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (1.05 equivalents)
-
Triethylamine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube, add the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add this compound (1.2 equivalents) and anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the functionalization of this compound.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. researchgate.net [researchgate.net]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of polar aminotetralin derivatives
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar aminotetralin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar aminotetralin derivatives?
A1: The primary challenges in purifying polar aminotetralin derivatives stem from their inherent polarity. This can lead to issues such as poor retention on traditional reversed-phase chromatography columns, leading to co-elution with the solvent front. Additionally, their high solubility in polar solvents can make crystallization difficult, and their basic nature can cause peak tailing in HPLC due to interactions with silica-based stationary phases.
Q2: What are the recommended chromatography techniques for these compounds?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for highly polar compounds like aminotetralin derivatives. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent, which effectively retains and separates polar analytes. Other suitable techniques include reversed-phase chromatography with specialized polar-embedded or polar-endcapped columns, and ion-exchange chromatography for ionizable derivatives.
Q3: How can I improve peak shape and resolution in HPLC?
A3: To improve peak shape and resolution, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase with additives like formic acid or ammonium acetate can suppress the ionization of the basic amine group, reducing interactions with the stationary phase and minimizing peak tailing.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or similar in composition to the initial mobile phase to avoid peak distortion.
-
Column Choice: Utilize a column specifically designed for polar analytes, such as a HILIC column or a polar-endcapped C18 column.
-
Gradient Optimization: A well-designed gradient elution can significantly improve the separation of complex mixtures.
Q4: My aminotetralin derivative is highly soluble in most solvents, making crystallization difficult. What can I do?
A4: For highly soluble compounds, consider these crystallization strategies:
-
Anti-Solvent Addition: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble but miscible with the good solvent) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
Vapor Diffusion: Dissolve your compound in a volatile "good" solvent and place it in a sealed container with a vial of a less volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the sample solution can promote crystal growth.
-
Salt Formation: Converting the basic aminotetralin derivative to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility properties and often facilitates crystallization.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of polar aminotetralin derivatives in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention in Reversed-Phase HPLC (Compound elutes in the void volume) | The compound is too polar for the non-polar stationary phase. | - Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. - Use a polar-endcapped or polar-embedded reversed-phase column. - Increase the aqueous portion of the mobile phase. - Consider adding an ion-pairing reagent to the mobile phase. |
| Peak Tailing in HPLC | - Secondary interactions between the basic amine group and acidic silanols on the silica stationary phase. - Column overload. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the amine. - Use a base-deactivated column. - Reduce the sample concentration or injection volume. |
| Broad or Split Peaks in HPLC | - Sample solvent is much stronger than the mobile phase. - Column degradation or contamination. - Co-elution of closely related impurities or isomers. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Flush the column with a strong solvent or replace it if necessary. - Optimize the mobile phase gradient and/or pH to improve separation. |
| Difficulty in Crystallization | - High solubility of the compound in the chosen solvent. - Presence of impurities that inhibit crystal formation. | - Try a different solvent or a co-solvent system (a mixture of a good solvent and a poor solvent). - Attempt to form a salt of the aminotetralin derivative. - Use seeding with a small crystal of the pure compound. - Further purify the compound by chromatography to remove impurities. |
| Low Recovery from Column Chromatography | - Irreversible adsorption of the polar compound to the stationary phase (e.g., silica gel). - Compound instability on the stationary phase. | - Add a small percentage of a basic modifier (e.g., triethylamine or ammonia) to the eluent to reduce adsorption. - Use a less acidic stationary phase like alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Aminotetralin Derivative
This protocol provides a general method for the purification of polar aminotetralin derivatives using HILIC.
-
Column Selection: Choose a HILIC stationary phase such as bare silica, diol, or zwitterionic phases. A common choice is a silica-based column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude aminotetralin derivative in a mixture of Acetonitrile and Water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL. Ensure the sample solvent is weaker than the initial mobile phase conditions.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Gradient Program:
Time (min) % A % B 0 5 95 20 40 60 25 40 60 26 5 95 | 30 | 5 | 95 |
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of an Aminotetralin Hydrochloride Salt
This protocol describes a typical procedure for the recrystallization of an aminotetralin derivative as its hydrochloride salt.
-
Solvent Selection: Screen for a suitable solvent system. A common choice is a mixture of a protic solvent like ethanol or isopropanol and an anti-solvent like diethyl ether or hexane.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude aminotetralin hydrochloride salt in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Stability issues of 5,6,7,8-tetrahydronaphthalen-2-amine under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5,6,7,8-tetrahydronaphthalen-2-amine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and a.
Troubleshooting Guide
This guide addresses common stability issues encountered during the handling and experimentation with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., turning brown) | Oxidation or light exposure. Aromatic amines are susceptible to air oxidation, which can be accelerated by light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air during handling. For long-term storage, refrigeration is recommended. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Degradation upon dissolution in certain solvents, or presence of impurities in the solvent. | Prepare solutions fresh before use. Use high-purity solvents and consider sparging with an inert gas to remove dissolved oxygen. If using aqueous solutions, be mindful of the pH, as extreme pH can promote degradation. |
| Loss of compound concentration over time in solution | Adsorption to container surfaces or gradual degradation. | Use silanized glassware or polypropylene containers to minimize adsorption. Store solutions at low temperatures and protected from light. For quantitative studies, include control samples to monitor stability over the course of the experiment. |
| Inconsistent experimental results | Instability of the compound under the specific experimental conditions (e.g., elevated temperature, presence of certain reagents). | Evaluate the compatibility of this compound with all components of your experimental setup. Consider performing a preliminary stability screen under your specific conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, keeping the compound under an inert atmosphere (argon or nitrogen) in a refrigerator is advisable.
Q2: How stable is this compound in different solvents?
A2: While specific quantitative data is limited, aromatic amines generally exhibit better stability in non-polar organic solvents compared to aqueous solutions. If aqueous solutions are necessary, it is crucial to control the pH and use the solution promptly after preparation. Protic solvents may participate in degradation pathways, especially under light exposure.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic amines as a class of compounds are known to be sensitive to light. Photolytic degradation can occur, leading to the formation of colored impurities. Therefore, all handling and storage of this compound and its solutions should be done under conditions that protect it from light, such as using amber vials or wrapping containers in aluminum foil.
Q4: What is the expected stability of this compound under acidic and basic conditions?
A4: this compound, being a primary amine, will form a salt under acidic conditions, which can influence its stability and solubility. Strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolytic degradation. It is recommended to maintain a pH close to neutral for aqueous solutions whenever possible. A study on various primary aromatic amines showed greater stability in water compared to 3% acetic acid[1].
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can accelerate degradation processes, particularly oxidation. While the solid may be stable at room temperature for short periods, long-term storage at elevated temperatures is not recommended. For solutions, thermal degradation is a significant concern, and they should be kept cool unless the experimental protocol requires elevated temperatures.
Q6: Are there any known incompatibilities for this compound?
A6: this compound is incompatible with strong oxidizing agents[2]. Contact with such agents can lead to rapid and potentially hazardous reactions. It may also react with aldehydes, ketones, and other carbonyl-containing compounds.
Summary of General Stability under Forced Degradation Conditions
| Condition | Stress Agent | Typical Conditions | Expected Stability of this compound |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 60°C | Likely to degrade, especially at elevated temperatures. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 60°C | Degradation is possible, particularly at higher temperatures. |
| Oxidation | 0.1% to 3% H₂O₂ | Room temperature | Highly susceptible to oxidation, leading to colored degradants. |
| Thermal | Dry Heat | 40°C to 80°C | Degradation is expected, with the rate increasing significantly with temperature. |
| Photostability | UV/Visible Light | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Expected to be photolabile, leading to discoloration and degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for a specified period. After incubation, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 70°C for a specified period. Also, expose a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines[3]. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating aromatic compounds and their more polar degradants.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 280 nm) is suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) detection can be used for the identification of degradation products.
-
Method Validation: Once the separation is optimized using the stressed samples from Protocol 1, the method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Poor Solubility of 5,6,7,8-Tetrahydronaphthalen-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 5,6,7,8-tetrahydronaphthalen-2-amine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound, also known as 2-aminotetralin, is a primary aromatic amine.[1][2][3] Aromatic amines are generally less basic than aliphatic amines.[4] Like many organic compounds, its solubility is dictated by the "like dissolves like" principle, suggesting better solubility in aromatic or less polar organic solvents. However, it is known to exhibit poor solubility in many common laboratory solvents, particularly in aqueous solutions. Its solubility in aqueous media is pH-dependent and increases under acidic conditions due to the formation of a more soluble ammonium salt.[1]
Q2: In which organic solvents is this compound known to be soluble?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1][2][5] For in vivo research, it is often formulated in a co-solvent system, such as a mixture of DMSO, PEG300, Tween 80, and saline, which indicates its poor intrinsic solubility in aqueous-based vehicles.[1][5]
Q3: How can I improve the solubility of this compound in organic solvents?
There are two primary strategies to enhance the solubility of this compound:
-
Salt Formation: As a primary amine, it can be converted to its corresponding salt, most commonly the hydrochloride salt, by reaction with an acid.[6] Amine salts are generally more polar and exhibit significantly higher solubility in polar organic solvents and aqueous solutions.[4]
-
Use of Co-solvents: Employing a mixture of solvents can significantly improve solubility.[7][8][9] A small amount of a strong solvent in which the compound is highly soluble (like DMSO) can be used to initially dissolve the compound, which can then be diluted with a second, less effective solvent.
Q4: I am observing a precipitate when I dilute my DMSO stock solution with an aqueous buffer. What should I do?
This is a common issue when a compound is poorly soluble in aqueous media. The DMSO is a strong organic solvent, but upon dilution with an aqueous buffer, the overall solvent polarity increases, causing the compound to precipitate. To address this, you can:
-
Decrease the final concentration: The compound may be soluble at a lower concentration in your final buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of DMSO may keep the compound in solution. However, be mindful of the potential effects of the solvent on your experiment.
-
Use a different solubilization strategy: Consider converting the amine to its hydrochloride salt, which is likely to have better aqueous solubility.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Quantitative Data Summary
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A good initial solvent for creating stock solutions.[1][2][5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar properties to DMSO. |
| Methanol / Ethanol | Polar Protic (Alcohol) | Sparingly to Soluble | Amines are generally soluble in alcohols.[4] |
| Acetone | Polar Aprotic (Ketone) | Sparingly Soluble | |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | |
| Toluene | Nonpolar (Aromatic) | Sparingly to Soluble | "Like dissolves like" principle suggests some solubility. |
| Hexane / Heptane | Nonpolar (Aliphatic) | Poorly Soluble / Insoluble | |
| Water | Polar Protic | Poorly Soluble / Insoluble | Solubility increases significantly at acidic pH.[1] |
Experimental Protocols
Experimental Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
In a well-ventilated fume hood, weigh the desired amount of this compound and place it into a sterile microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Tightly cap the tube or vial.
-
Vortex the solution for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage.[2]
Experimental Protocol 2: Preparation of a Hydrochloride Salt to Enhance Solubility
Objective: To convert the free base of this compound to its hydrochloride salt to improve solubility in polar organic solvents or aqueous solutions.
Materials:
-
This compound
-
Anhydrous diethyl ether or other suitable aprotic solvent (e.g., ethyl acetate)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas
-
Glass beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Pasteur pipette
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous diethyl ether in a beaker or flask with magnetic stirring.[10]
-
While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise using a Pasteur pipette.[10]
-
Continue the dropwise addition until a precipitate (the hydrochloride salt) forms and no further precipitation is observed upon the addition of more HCl solution.
-
Allow the mixture to stir for an additional 15-30 minutes to ensure complete salt formation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting solid under vacuum to obtain the hydrochloride salt of this compound.
-
The solubility of the resulting salt can then be tested in the desired organic solvent.
Experimental Protocol 3: Preparation of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a formulation of this compound suitable for in vivo administration, based on a common vehicle for poorly soluble compounds.[1][5]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Calibrated micropipettes
Procedure:
-
Prepare the vehicle by combining the components in the desired ratio. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS by volume.
-
Weigh the required amount of this compound.
-
In a sterile conical tube, dissolve the this compound in the DMSO portion of the vehicle.
-
In a separate sterile conical tube, add the PEG300.
-
Add the amine/DMSO solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add the Tween 80 to the mixture and mix until homogeneous.
-
Slowly add the saline or PBS dropwise while continuously mixing to bring the solution to the final volume.
-
The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be optimized by adjusting the component ratios or lowering the final concentration of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5,6,7,8-Tetrahydro-2-naphthylamine | C10H13N | CID 75193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing oxidation of the amino group in 5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the amino group in 5,6,7,8-tetrahydronaphthalen-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound or Solution (e.g., yellowing, browning) | Oxidation of the amino group due to exposure to air and/or light. | 1. Discard Discolored Material: Do not use any discolored solid or solution as it indicates the presence of impurities. 2. Review Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed container, protected from light. 3. Implement Inert Atmosphere Techniques: For future handling, prepare solutions and aliquots under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4][5] |
| Inconsistent or Unexpected Experimental Results | Degradation of this compound leading to lower effective concentration and potential interference from degradation products. | 1. Verify Compound Integrity: Use analytical methods like HPLC or GC-MS to check the purity of your stock. 2. Prepare Fresh Solutions: Always prepare fresh solutions from a new, properly stored vial of the compound before each experiment. 3. Degas Solvents: Use solvents that have been deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.[2] |
| Precipitate Formation in Solution | Polymerization of oxidation products. | 1. Discard the Solution: The presence of a precipitate is a strong indicator of significant degradation. 2. Re-evaluate Solvent Choice: Ensure the chosen solvent is appropriate and of high purity. 3. Strict Adherence to Handling Protocols: Review and strictly follow protocols for handling air-sensitive compounds.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed, light-protected container (e.g., an amber vial). The headspace of the container should be flushed with an inert gas like argon or nitrogen to displace oxygen.
Q2: My solution of this compound turned yellow. Can I still use it?
A2: No. A color change is a visual indicator of oxidation and degradation. The use of a discolored solution can lead to inaccurate and unreliable experimental results due to a lower concentration of the active compound and the presence of unknown degradation products. It is strongly recommended to discard the solution and prepare a fresh one from a pure, unoxidized stock.
Q3: How can I prevent oxidation when preparing solutions of this compound?
A3: To minimize oxidation during solution preparation, it is crucial to work under an inert atmosphere. This involves using deoxygenated solvents and handling the compound and solutions in a glovebox or by using Schlenk line techniques.[1][2][3][4][5]
Q4: What are some suitable antioxidants I can add to my solution to prevent oxidation?
Q5: How can I detect and quantify the oxidation of my this compound sample?
A5: Several analytical techniques can be employed to assess the purity of your sample and detect oxidation. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to separate the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification. Spectrophotometric methods could potentially be developed by monitoring changes in the UV-Vis spectrum upon oxidation.[6]
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions using a Schlenk Line
This protocol outlines the procedure for preparing a solution of this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., DMSO, ethanol)
-
Schlenk flask
-
Glass syringe and long needle
-
Rubber septa
-
Vacuum/inert gas manifold (Schlenk line)
-
Standard laboratory glassware
Procedure:
-
System Preparation: Assemble the necessary glassware and dry it thoroughly in an oven at 125°C overnight to remove adsorbed moisture.[3][4] Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Attach the Schlenk flask containing a magnetic stir bar to the Schlenk line. Evacuate the flask under vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[2]
-
Solvent Degassing: Use a solvent that has been previously deoxygenated. A common method is to sparge the solvent with an inert gas for 30-60 minutes. For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.[2]
-
Compound Addition: Briefly remove the septum from the Schlenk flask while maintaining a positive pressure of inert gas and quickly add the pre-weighed this compound.
-
Solvent Transfer: Using a gas-tight syringe that has been flushed with inert gas, transfer the desired volume of deoxygenated solvent to the Schlenk flask.
-
Dissolution: Stir the mixture until the compound is fully dissolved.
-
Storage: The resulting solution can be stored in the sealed Schlenk flask under a positive pressure of inert gas at -20°C. For use in experiments, withdraw aliquots using a gas-tight syringe.
Protocol 2: Assessment of Oxidation by HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound and detect oxidative degradation.
Materials:
-
This compound solution (freshly prepared and aged/stressed samples)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, buffer)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
Prepare samples of the solutions to be tested (e.g., a solution that has been stored under specific conditions or for a certain duration).
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
HPLC Method Development (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary for peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the pure compound (e.g., ~280 nm).
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the test samples.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Quantification:
-
The percentage of remaining this compound can be calculated by comparing the peak area of the parent compound in the test sample to that of the freshly prepared standard.
-
The percentage of degradation can be estimated from the relative areas of the degradation peaks.
-
Data Presentation
To systematically evaluate the stability of this compound under various conditions, use the following table to record your experimental data.
Table 1: Stability of this compound under Different Conditions
| Condition ID | Storage Temperature (°C) | Atmosphere | Antioxidant (Concentration) | Duration (Days) | Purity (%) by HPLC | Observations (e.g., Color Change) |
| Control-1 | 25 | Air | None | 0 | 99.5 | Colorless |
| Control-2 | 25 | Air | None | 7 | ||
| A-1 | -20 | Inert Gas | None | 30 | ||
| A-2 | -20 | Inert Gas | BHT (0.1%) | 30 | ||
| B-1 | 4 | Air | None | 14 | ||
| B-2 | 4 | Inert Gas | None | 14 |
Visualizations
Caption: Workflow for handling this compound to prevent oxidation.
Caption: A simplified potential pathway for the oxidative degradation of this compound.
References
Technical Support Center: Scale-up Synthesis of 5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5,6,7,8-tetrahydronaphthalen-2-amine (also known as 2-aminotetralin).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with potential causes and recommended solutions.
Issue 1: Low Yield in Reductive Amination of 2-Tetralone
| Potential Cause | Recommended Solution |
| Inefficient Imine/Enamine Formation | Adjust the pH to be slightly acidic (pH 5-6) to favor imine formation. Ensure an excess of the amine source (e.g., ammonia, ammonium acetate) is used to drive the equilibrium.[1] |
| Suboptimal Reducing Agent | For scale-up, catalytic hydrogenation (e.g., H₂/Pd-C) can be more cost-effective and easier to handle than hydride reagents.[1] If using hydride reagents like NaBH₃CN or NaBH(OAc)₃, ensure they are added portion-wise at a controlled temperature to manage the reaction rate.[1][2] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure efficient mixing to maintain homogeneity, especially in large-scale reactions. |
| Product Degradation | Harsh acidic or basic conditions during workup can lead to side reactions. Neutralize the reaction mixture carefully and perform extractions promptly. |
Issue 2: Impurity Formation
| Potential Cause | Recommended Solution |
| Over-reduction to Decalin Derivatives | In catalytic hydrogenation, over-reduction can be a problem. Optimize the reaction conditions by lowering the hydrogen pressure, reducing the temperature, or choosing a more selective catalyst.[3] |
| Formation of Secondary or Tertiary Amines | This is a common issue in direct alkylation but less so in reductive amination if an excess of the amine source is used.[2] If this is observed, ensure the ammonia or primary amine concentration is sufficiently high. |
| Residual Starting Material (2-Tetralone) | Increase the amount of the reducing agent or extend the reaction time. Ensure the catalyst (if used) is active and not poisoned. |
| By-products from Side Reactions | High temperatures in methods like the Leuckart reaction can lead to thermal decomposition or polymerization.[1] Optimize the temperature to the lowest effective point for the reaction to proceed at a reasonable rate. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Product is an Oil and Difficult to Handle | The product has a melting point of 34-38 °C, so it can be a low-melting solid or an oil at room temperature. Consider converting the amine to a salt (e.g., hydrochloride) to obtain a stable, crystalline solid which is easier to handle and purify by recrystallization. |
| Emulsion Formation During Extraction | This is common in large-scale workups. Add brine to the aqueous layer to break the emulsion. Use a different solvent system for extraction if the problem persists. |
| Co-eluting Impurities in Chromatography | If column chromatography is necessary, screen different solvent systems to improve the separation of the product from impurities. Converting the amine to a salt and recrystallizing it is often a more scalable purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The most common and scalable methods start from 2-tetralone and include:
-
Reductive Amination: This is a versatile one-pot reaction of 2-tetralone with an amine source (like ammonia) and a reducing agent.[1]
-
Catalytic Hydrogenation of 2-Tetralone Oxime: A two-step process where 2-tetralone is first converted to its oxime, which is then hydrogenated to the amine.[1]
-
Leuckart Reaction: This involves heating 2-tetralone with formamide or ammonium formate, followed by hydrolysis of the resulting N-formyl intermediate.[1]
Q2: What are the main safety concerns during the scale-up of this synthesis?
A2: Key safety considerations include:
-
Handling of Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable. Appropriate safety measures for handling flammable gases at high pressure are necessary.
-
Pyrophoric Catalysts: Some hydrogenation catalysts like Palladium on carbon (Pd/C) can be pyrophoric after use and need to be handled carefully.
-
Handling of Hydride Reducing Agents: Reagents like sodium borohydride and its derivatives can react violently with water and acids. They should be handled in a controlled manner.
-
High Temperatures: The Leuckart reaction requires high temperatures (160-190 °C), which can pose a fire hazard and require specialized heating equipment for large-scale reactors.[1]
Q3: How can I minimize the cost of the synthesis at a larger scale?
A3: To minimize costs:
-
Choose a route with readily available and inexpensive starting materials. The routes starting from 2-tetralone are generally cost-effective.
-
Optimize reaction conditions to achieve high yields and minimize waste.
-
For catalytic reactions, select a catalyst that is robust, has a long lifetime, and can be recycled if possible.
-
Design a purification strategy that avoids expensive and time-consuming methods like chromatography. Crystallization of a salt form of the product is often a good option.
Q4: Are there greener alternatives for the synthesis of this compound?
A4: Yes, enzymatic reductive amination is a promising green alternative.[4][5] This method uses enzymes like imine reductases (IREDs) to catalyze the reaction with high stereoselectivity under mild conditions.[4][5] However, challenges in scaling up enzymatic processes include enzyme stability, cost, and potential end-product inhibition.[6]
Quantitative Data Summary
The following table summarizes typical yields for different synthetic methods. Note that yields can vary significantly based on the specific reaction conditions and scale.
| Synthetic Method | Starting Material | Reagents | Typical Yield | Notes |
| Reductive Amination | 2-Tetralone | NH₃, H₂/Pd-C | Good to Excellent | A common and versatile method.[1] |
| Leuckart Reaction | 2-Tetralone | Ammonium Formate | 60-80% | Requires high temperatures and a subsequent hydrolysis step.[1] |
| Leuckart Reaction | 2-Tetralone | Formamide | 50-70% | Often results in the N-formylated product requiring hydrolysis.[1] |
| Enzymatic Reductive Amination | 2-Tetralone | IREDs, Amine Source | High | Can provide high enantioselectivity.[4][5] |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Tetralone via Catalytic Hydrogenation
-
Reaction Setup: In a suitable high-pressure reactor, dissolve 2-tetralone (1.0 eq.) in a protic solvent such as methanol or ethanol.
-
Amine Source: Add an excess of an ammonia source, for example, a 7M solution of ammonia in methanol (5-10 eq.).
-
Catalyst: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by checking for the disappearance of the starting material using TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by distillation under reduced pressure or by crystallization of a suitable salt.
Protocol 2: Synthesis of 2-Tetralone Oxime and Subsequent Hydrogenation
Step A: Oximation of 2-Tetralone
-
Reaction Setup: In a round-bottom flask, dissolve 2-tetralone (1.0 eq.) in an alcoholic solvent like ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq.) and a base such as sodium acetate or pyridine (1.1-1.5 eq.).
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture and pour it into water to precipitate the oxime. Filter the solid, wash with water, and dry.
Step B: Hydrogenation of 2-Tetralone Oxime
-
Reaction Setup: Dissolve the 2-tetralone oxime from Step A in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst: Add a hydrogenation catalyst such as Raney Nickel or Pd/C.
-
Hydrogenation: Perform the hydrogenation in a high-pressure reactor under a hydrogen atmosphere.
-
Work-up and Isolation: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure. The resulting crude amine can be purified as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Refining analytical methods for the detection of trace impurities in 2-aminotetralin samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of analytical methods for the detection of trace impurities in 2-aminotetralin samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
HPLC Analysis
Question 1: I am observing significant peak tailing for the 2-aminotetralin peak in my reverse-phase HPLC analysis. What are the potential causes and how can I resolve this?
Answer: Peak tailing for basic compounds like 2-aminotetralin is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) will protonate the silanol groups, reducing their interaction with the protonated amine of the 2-aminotetralin.
-
Use of an Amine Additive: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites, thereby minimizing peak tailing.
-
Column Selection:
-
End-capped Columns: Utilize a column that is "end-capped," where the residual silanol groups are chemically deactivated.
-
"Base-Deactivated" Columns: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated."
-
Hybrid Silica Columns: Consider using columns with hybrid silica-polymer particles, which have a lower concentration of surface silanols.
-
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak asymmetry. Try injecting a more dilute sample.
-
Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume, which can contribute to peak broadening and tailing.
Question 2: I am struggling to achieve baseline separation between 2-aminotetralin and a closely eluting impurity. What steps can I take to improve the resolution?
Answer: Improving the resolution between closely eluting peaks involves optimizing the selectivity, efficiency, and retention of your chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Solvent Type: Switch the organic solvent (e.g., from acetonitrile to methanol or vice versa), as this can alter the selectivity of the separation.
-
-
Adjust pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms.
-
Increase Column Length or Decrease Particle Size: To increase the column's efficiency (plate number), you can use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).
-
Reduce Flow Rate: Lowering the flow rate can improve separation efficiency, although it will increase the analysis time.
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which may improve resolution.
GC-MS Analysis
Question 3: I am analyzing 2-aminotetralin for residual solvents using headspace GC-MS and observe poor sensitivity for some of the expected solvents. How can I improve the detection of these trace impurities?
Answer: Poor sensitivity in headspace GC-MS analysis can stem from several factors related to the sample preparation, headspace parameters, and GC-MS settings.
Troubleshooting Steps:
-
Optimize Headspace Parameters:
-
Incubation Temperature and Time: Increase the incubation temperature and/or time to ensure that the volatile solvents have reached equilibrium between the sample matrix and the headspace.
-
Sample Matrix: The solubility of the residual solvents in the diluent is critical. If 2-aminotetralin is dissolved in a solvent like DMSO, ensure the solvents of interest are sufficiently partitioned into the headspace.
-
-
Injection Volume: Increase the volume of the headspace gas injected into the GC.
-
Split Ratio: Decrease the split ratio or use a splitless injection to introduce more of the sample onto the column. Note that splitless injection may require optimization of the initial oven temperature and hold time to ensure good peak shape.
-
GC Oven Program: Ensure the initial oven temperature is low enough to trap the volatile analytes at the head of the column before the temperature ramp begins.
-
MS Detector Settings:
-
Scan Range: Narrow the mass scan range to the masses of the target analytes to increase the dwell time on each ion.
-
Selected Ion Monitoring (SIM): For the highest sensitivity, use SIM mode, where the mass spectrometer only monitors a few characteristic ions for each target analyte.
-
General
Question 4: What are the likely impurities I should be looking for in my 2-aminotetralin samples?
Answer: The potential impurities in a 2-aminotetralin sample are primarily derived from its synthesis and potential degradation. The most common synthetic route is the reductive amination of 2-tetralone.
Potential Impurities:
-
Starting Material: Unreacted 2-tetralone.
-
Intermediates: Imines or enamines formed during the reaction that were not fully reduced.
-
By-products: Products from side reactions, which could include dimers or products of over-alkylation if a substituted amine is used.
-
Reagents: Residual catalysts or reducing agents.
-
Degradation Products: 2-aminotetralin can be susceptible to oxidation, especially if it has hydroxyl substituents on the aromatic ring. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
-
Enantiomeric Impurity: If a specific enantiomer of 2-aminotetralin is desired, the other enantiomer is considered an impurity. Chiral chromatography is necessary for this analysis.
Data Presentation
Table 1: Representative HPLC Method Parameters for Impurity Profiling of 2-Aminotetralin
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
Table 2: Typical Performance Characteristics for a Validated Trace Impurity Method
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01% - 0.03% |
| Limit of Quantitation (LOQ) | 0.03% - 0.1% |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Process-Related Impurities in 2-Aminotetralin
-
Standard Preparation:
-
Accurately weigh about 25 mg of 2-aminotetralin reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is the stock solution.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the diluent.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the 2-aminotetralin sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Use the HPLC parameters outlined in Table 1.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to 2-aminotetralin and any impurities.
-
Calculate the percentage of each impurity using the peak areas and the concentration of the standard.
-
Protocol 2: Headspace GC-MS Method for the Analysis of Residual Solvents
-
Standard Preparation:
-
Prepare a stock solution containing the expected residual solvents (e.g., methanol, ethanol, acetone, dichloromethane) at a concentration of approximately 100 µg/mL in dimethyl sulfoxide (DMSO).
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the 2-aminotetralin sample into a 20 mL headspace vial.
-
Add 1 mL of DMSO and seal the vial.
-
-
Headspace GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 20 minutes
-
-
GC-MS System:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Scan Range: 35-350 amu
-
-
-
Procedure:
-
Place the prepared sample vials and a vial containing a standard solution in the headspace autosampler.
-
Run the sequence and acquire the data.
-
Identify and quantify the residual solvents by comparing the retention times and mass spectra to the standard.
-
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Potential sources of impurities in 2-aminotetralin.
Validation & Comparative
A Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydronaphthalen-2-amine and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5,6,7,8-tetrahydronaphthalen-2-amine and other prominent dopamine agonists. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development, offering a compilation of experimental data, detailed methodologies, and visual representations of key signaling pathways and workflows.
Introduction to 2-Aminotetralin Derivatives
The 2-aminotetralin scaffold is a core structure in many compounds that interact with key neurotransmitter receptors, particularly dopamine receptors.[1] These molecules, which structurally mimic the neurotransmitter dopamine, have been pivotal in understanding dopamine receptor function and have been explored for their therapeutic potential in various neurological and psychiatric conditions, including Parkinson's disease.[1][2][3] Modifications to the aromatic ring and the amino group of the 2-aminotetralin structure significantly influence the pharmacological profile, leading to the development of agonists with varying receptor subtype selectivities.[1]
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of selected dopamine agonists at human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values signify greater potency in eliciting a functional response.
Table 1: Binding Affinities (Ki, nM) of Dopamine Agonists at Human Dopamine Receptors
| Agonist | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-6,7-DTN) | 160 | 3300 | 50 | 28 | Data Not Available | [4] |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | |
| Ropinirole | >10,000 | 29 | 1.9 | 3.9 | >10,000 | |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 | 5.4 | |
| Apomorphine | 43 | 35 | 2.6 | 1.8 | 15 | |
| Bromocriptine | 447 | 0.61 | 8.0 | 4.4 | Data Not Available | |
| Cabergoline | Low Affinity | 0.61 | High Affinity | High Affinity | Data Not Available |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Data Not Available" indicates that reliable in vitro binding affinity data for that specific receptor subtype could not be located in the searched literature.
Table 2: Functional Potency (EC50, nM) of Dopamine Agonists at Human Dopamine Receptors
| Agonist | D1 (EC50, nM) | D2 (EC50, nM) | D3 (EC50, nM) | D4 (EC50, nM) | D5 (EC50, nM) | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-6,7-DTN) | 100 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [5] |
| Pramipexole | >10,000 | 200 | 3 | 48 | >10,000 | |
| Ropinirole | >10,000 | 400 | 20 | 100 | >10,000 | |
| Rotigotine | 1.0 | 0.25 | 0.2 | Data Not Available | Data Not Available | |
| Apomorphine | 92.2 | 6.84 | Data Not Available | Data Not Available | Data Not Available |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Data Not Available" indicates that reliable functional potency data for that specific receptor subtype could not be located in the searched literature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the biological activity of dopamine agonists.
Radioligand Binding Assay (for Determination of Ki)
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the inhibition constant (Ki).
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5), or from brain tissue known to be rich in these receptors (e.g., striatum).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]SCH23390 for D1-like receptors, [³H]Spiperone or [³H]Raclopride for D2-like receptors).
-
Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding Determinant: A high concentration of a known antagonist for the target receptor (e.g., haloperidol for D2-like receptors) to determine non-specific binding.
-
Test Compound: The unlabeled dopamine agonist of interest (e.g., this compound).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant.
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (for Determination of EC50)
Objective: To determine the functional potency (EC50) and efficacy of a dopamine agonist at D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors.
Principle: This assay measures the ability of a dopamine agonist to either stimulate (D1-like) or inhibit (D2-like) the production of the second messenger cyclic AMP (cAMP). D1-like receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP. D2-like receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, thereby reducing cAMP levels.
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest.
-
Cell Culture Medium and Reagents.
-
Assay Buffer: Typically a buffer like Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled assays): An activator of adenylyl cyclase used to induce a measurable level of cAMP that can then be inhibited by a D2-like agonist.
-
Test Compound: The dopamine agonist of interest.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Agonist Stimulation (for Gs-coupled receptors):
-
Remove the cell culture medium and add the assay buffer containing the different concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Inhibition (for Gi-coupled receptors):
-
Pre-incubate the cells with the test compound for a short period (e.g., 15 minutes).
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect. The maximal effect (Emax) relative to a reference full agonist can also be determined to assess efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the primary signaling pathways for D1-like and D2-like dopamine receptors and a general experimental workflow for the comparative evaluation of dopamine agonists.
Dopamine Receptor Signaling Pathways
Comparative Evaluation Workflow
Pharmacological Concepts Relationship
Conclusion
This guide provides a framework for comparing the biological activity of this compound with other dopamine agonists. While comprehensive in vitro data for the parent 2-aminotetralin compound is limited, the provided information on related analogs and established dopamine agonists offers a valuable point of reference. The detailed experimental protocols and visual diagrams of signaling pathways and workflows are intended to aid researchers in the design and interpretation of their own studies in the pursuit of novel dopaminergic therapeutics. Further research is warranted to fully characterize the in vitro pharmacological profile of this compound at all dopamine receptor subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BindingDB PrimarySearch_ki [bindingdb.org]
- 5. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5,6,7,8-Tetrahydronaphthalen-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydronaphthalen-2-amine, also known as 2-aminotetralin, scaffold is a privileged structure in medicinal chemistry, particularly for targeting monoamine G-protein coupled receptors (GPCRs). Derivatives of this core structure have been extensively explored for their potent and selective activities at serotonergic and dopaminergic receptors, making them valuable tool compounds for neuroscience research and potential leads for the development of therapeutics for psychiatric and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with serotonin 5-HT1A and dopamine D2 receptors.
Comparative Analysis of Receptor Binding Affinities
The affinity of this compound derivatives for their target receptors is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group. The following tables summarize the in vitro binding affinities (Ki) of various analogs at human 5-HT1A and dopamine D2 receptors.
Table 1: SAR of Substitutions on the Aromatic Ring of 2-Aminotetralin Derivatives at the 5-HT1A Receptor
| Compound ID | R1 (Position 5) | R2 (Position 7) | Ki (nM) for 5-HT1A |
| 1 | -H | -H | 15 |
| 2 | -OH | -H | 1.2 |
| 3 | -OCH3 | -H | 3.5 |
| 4 | -F | -H | 8.0 |
| 5 | -Cl | -H | 6.2 |
| 6 | -H | -OH | 25 |
| 7 | -H | -OCH3 | 40 |
Data compiled from various sources.
Table 2: SAR of N-Substitutions of 2-Aminotetralin Derivatives at Dopamine D2 and 5-HT1A Receptors
| Compound ID | N-Substitution | Ki (nM) for Dopamine D2 | Ki (nM) for 5-HT1A |
| 8 | -H, -H | 50 | 15 |
| 9 | -CH3, -CH3 | 25 | 8.5 |
| 10 | -n-propyl, -n-propyl | 5 | 1.8 |
| 11 | -CH2CH2Ph | 12 | 3.2 |
| 12 | -(CH2)4- (pyrrolidinyl) | 18 | 4.5 |
Data compiled from various sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound derivatives.
Radioligand Binding Assay for 5-HT1A and Dopamine D2 Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT1A or dopamine D2 receptor.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).
-
A range of concentrations of the test compound.
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gαi-Coupled Receptors (e.g., 5-HT1A, D2)
This assay measures the ability of a compound to activate or inhibit a Gαi-coupled receptor by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells expressing the receptor of interest are seeded in a multi-well plate.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, the cells are treated with various concentrations of the test compound (agonist or antagonist).
2. Cell Lysis and cAMP Measurement:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the response to a known agonist) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the general workflow for the experimental procedures described.
Caption: Simplified signaling pathways for the 5-HT1A and Dopamine D2 receptors.
Validation of a synthetic route to 5,6,7,8-tetrahydronaphthalen-2-amine through spectroscopic analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a common synthetic route to 5,6,7,8-tetrahydronaphthalen-2-amine, a key intermediate in the development of various therapeutic agents. The performance of this route is objectively compared with alternative methods, supported by experimental data and spectroscopic analysis, to aid researchers in selecting the most suitable method for their specific needs.
Validated Synthetic Route: Reductive Amination of 2-Tetralone
Reductive amination is one of the most prevalent and versatile methods for the synthesis of 2-aminotetralin and its derivatives. This one-pot reaction involves the in situ formation of an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced to the corresponding amine.
Experimental Protocol
Materials:
-
2-Tetralone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: A solution of 2-tetralone (1.0 eq) and a large excess of ammonium acetate (≥10 eq) in anhydrous methanol is stirred at room temperature. The pH of the solution is adjusted to approximately 6-7 with glacial acetic acid. Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 30 minutes, and the reaction mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~2 with concentrated HCl. The aqueous layer is washed with diethyl ether to remove unreacted starting material. The aqueous layer is then basified to pH > 10 with a concentrated NaOH solution and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis and Validation
The structure of the synthesized this compound is confirmed by the following spectroscopic data.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (d, J=7.8 Hz, 1H), 6.57 (dd, J=7.8, 2.4 Hz, 1H), 6.50 (d, J=2.4 Hz, 1H), 3.58 (br s, 2H), 3.10-3.00 (m, 1H), 2.90-2.65 (m, 4H), 2.45-2.35 (m, 1H), 1.95-1.80 (m, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.0, 137.9, 129.5, 125.8, 115.0, 112.9, 47.3, 33.9, 30.1, 29.5. |
| IR (KBr, cm⁻¹) | 3350, 3280 (N-H stretch), 2930, 2860 (C-H stretch), 1610, 1500 (C=C stretch), 810 (aromatic C-H bend). |
| Mass Spectrometry (EI) | m/z (%): 147 (M⁺, 100), 130, 118, 117, 91. |
Comparative Analysis of Synthetic Routes
Several alternative methods for the synthesis of this compound exist, each with its own advantages and disadvantages.
| Synthetic Route | Overall Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Reductive Amination | 60-85 | Mild (room temperature), atmospheric pressure | One-pot reaction, versatile for synthesizing derivatives. | Use of toxic cyanide reagents (e.g., NaBH₃CN). |
| Catalytic Hydrogenation of Oxime | 70-90 | Two steps, requires high pressure H₂ gas | High yielding, avoids toxic reagents. | Requires specialized high-pressure equipment. |
| Leuckart-Wallach Reaction | 50-70 | High temperatures (160-190 °C) | Uses inexpensive reagents (formamide/ammonium formate). | High reaction temperatures, often requires a separate hydrolysis step for the N-formyl intermediate. |
| Enzymatic Reductive Amination | >90 | Mild (e.g., 30 °C), aqueous buffer | High enantioselectivity, environmentally friendly. | Requires specific enzymes, may not be cost-effective for large-scale synthesis. |
Experimental Protocols for Alternative Routes
Catalytic Hydrogenation of 2-Tetralone Oxime
Step 1: Oximation of 2-Tetralone 2-Tetralone is refluxed with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcohol solvent for 1-2 hours. The resulting 2-tetralone oxime is isolated by filtration or extraction.
Step 2: Hydrogenation of 2-Tetralone Oxime The isolated oxime is dissolved in a suitable solvent such as ethanol or acetic acid, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added. The mixture is then subjected to hydrogen gas at elevated pressure (e.g., 50-100 psi) until the reaction is complete.
Leuckart-Wallach Reaction
2-Tetralone is heated with a large excess of formamide or ammonium formate at a high temperature (160-190 °C) and refluxed for several hours. If formamide is used, the resulting N-formyl intermediate requires subsequent hydrolysis with an aqueous acid (e.g., HCl) to yield the primary amine.
Visualizing the Workflow and Comparison
Caption: Workflow for the synthesis and validation of this compound.
Caption: Logical relationship for comparing synthetic routes.
The Two Faces of a Scaffold: Comparing In Vitro and In Vivo Efficacy of 5,6,7,8-Tetrahydronaphthalen-2-amine Derivatives
A deep dive into the pharmacological data of 5,6,7,8-tetrahydronaphthalen-2-amine (2-aminotetralin) based compounds reveals a versatile scaffold with significant potential in targeting key neurotransmitter receptors. This guide provides a comparative analysis of the in vitro receptor binding and functional activity of these compounds against their observed in vivo effects, offering valuable insights for researchers and drug development professionals. The data underscores the critical interplay between molecular structure, receptor interaction, and physiological response.
The 2-aminotetralin framework serves as a foundational structure for a range of compounds that exhibit high affinity and efficacy, particularly at serotonin and dopamine receptors. By systematically modifying this core, researchers have developed potent agonists and antagonists with varying selectivity, paving the way for potential therapeutic applications in neuropsychiatric and inflammatory disorders.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the key in vitro and in vivo pharmacological data for representative 2-aminotetralin derivatives, providing a clear comparison of their performance.
In Vitro Receptor Binding and Functional Activity
The in vitro data highlights the affinity (Ki) of these compounds for various serotonin (5-HT) receptor subtypes and their functional potency (EC50) and efficacy (Emax) as agonists. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater functional potency.
| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) |
| (2S)-FPT | 12 | 6.1 | 3.0 | 1.5 | 100 |
| (2S)-CPT | 25 | 8.0 | 4.2 | 3.2 | 95 |
| (2S)-PFPT | 2.1 | 28 | 11 | 0.5 | 100 |
Data sourced from studies on 5-substituted-2-aminotetralin (5-SAT) analogs.[1]
In Vivo Activity: From Receptor to Response
The in vivo efficacy of 2-aminotetralin derivatives is often assessed through behavioral models in animals. The following table compares the effect of 2-aminotetralin (2-AT) and the well-known psychostimulant d-amphetamine on locomotor activity.
| Compound | Animal Model | Doses Tested (mg/kg) | Effect on Locomotor Activity |
| 2-Aminotetralin | Rat | Not specified | At a dose that halved food intake, had no effect on motor activity. |
| d-Amphetamine | Rat | Not specified | At a dose that halved food intake, increased motor activity. |
| d-Amphetamine | Mouse | 0.2, 2.5, 5.0, 10.0 | Dose-dependent increase in locomotor activity. |
This comparison suggests that while 2-aminotetralin can substitute for d-amphetamine in drug discrimination tests, its effect on motor activity at anorectic doses is distinct.[2]
Furthermore, some derivatives have shown promise in non-neurological applications. For instance, the compound ST1214 has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[1]
| Compound | In Vitro Effect | In Vivo Model | In Vivo Effect |
| ST1214 | Markedly inhibited the production of proinflammatory cytokines (TNF-α, IL-1β, IL-12, IFN-γ) and nitric oxide (NO). Concurrently enhanced the production of the anti-inflammatory cytokine IL-10. | Animal models of toxic shock | Protective effect |
This demonstrates a clear correlation between the in vitro cytokine modulation and the in vivo anti-inflammatory outcome for ST1214.[1]
Demystifying the Data: Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducibility and further investigation.
In Vitro Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to a specific receptor.
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., 5-HT1A) are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, the following are added to a final volume of 250 µL:
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) at a concentration near its dissociation constant (Kd).
-
150 µL of the membrane preparation.
-
-
Control wells for total binding (without test compound) and non-specific binding (with a high concentration of a non-labeled competing ligand) are included.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The contents of each well are rapidly filtered through a glass fiber filtermat to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Locomotor Activity Assessment
This experiment measures the effect of a compound on the spontaneous motor activity of an animal, typically a rat or mouse.
-
Animal Acclimation:
-
Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) and allowed to acclimate for a period before the experiment.
-
-
Compound Administration:
-
The test compound or vehicle control is administered to the animals via a specific route (e.g., intraperitoneal injection, oral gavage).
-
-
Locomotor Activity Monitoring:
-
Immediately after administration, each animal is placed in an open-field arena equipped with a grid of infrared beams.
-
The system automatically records the number of beam breaks over a specified period, which serves as a measure of locomotor activity.
-
-
Data Analysis:
-
The total number of beam breaks for each animal is recorded.
-
The data for the compound-treated groups are compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect on locomotor activity.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of the data, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
Cross-Reactivity of 5,6,7,8-Tetrahydronaphthalen-2-amine Derivatives: A Comparative Guide for Receptor Selectivity
A detailed analysis of the binding affinities and functional activities of 5,6,7,8-tetrahydronaphthalen-2-amine (2-AT) derivatives reveals nuanced cross-reactivity profiles, primarily across serotonin and dopamine receptor subtypes. This guide provides a comparative overview of these interactions, supported by experimental data, to aid researchers and drug development professionals in understanding the selectivity of this important chemical scaffold.
The this compound core structure is a key pharmacophore in the development of ligands targeting G-protein coupled receptors (GPCRs). Modifications to this scaffold can significantly alter a compound's affinity and efficacy for various receptors, leading to a spectrum of selectivity. This guide focuses on the cross-reactivity of 2-AT derivatives with a particular emphasis on serotonin 5-HT1 and dopamine D2/D3 receptors, drawing upon key findings from recent pharmacological studies.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of various 2-AT derivatives for a panel of serotonin 5-HT1 and dopamine D2/D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D2/D3 Selectivity |
| 5-PAT ((S)-5-Phenyl-2-(dimethylamino)tetralin) | 16 ± 3 | 16 ± 2 | 1.3 ± 0.2 | - | - | - |
| FPT ((S)-5-(2'-Fluorophenyl)-2-(dimethylamino)tetralin) | 17 ± 2 | 19 ± 2 | 1.4 ± 0.2 | - | - | - |
| CPT ((S)-5-(2'-Chlorophenyl)-2-(dimethylamino)tetralin) | 39 ± 5 | 15 ± 2 | 1.7 ± 0.2 | - | - | - |
| PFPT ((S)-5-(2'-Fluorophenyl)-2-(pyrrolidinyl)tetralin) | 1.8 ± 0.2 | 70 ± 10 | 11 ± 1 | - | - | - |
| 8-OH-DPAT (Reference Ligand) | 1.0 ± 0.1 | 130 ± 20 | 20 ± 3 | - | - | - |
| Compound 10a (Imidazole derivative) | - | - | - | 443 | 19.7 | 22.5 |
| Compound 13 (Indole derivative) | - | - | - | 127 | 10.7 | 11.9 |
| (+)-14f (Sulfonamide derivative of (+)-9d) | - | - | - | - | High | - |
Data for 5-HT1 receptors are from studies on 5-SAT analogues, a class of 2-aminotetralin derivatives[1]. Data for D2 and D3 receptors are from studies on hybrid derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino[2].
Functional Activity at Serotonin Receptors
The functional activity of these compounds was assessed by their ability to inhibit cAMP accumulation in cells expressing the respective 5-HT1 receptor subtypes. The data is presented as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) and the intrinsic activity (IA) relative to the natural ligand 5-HT.
| Compound | 5-HT1A (pEC50) | 5-HT1A (IA) | 5-HT1B (pEC50) | 5-HT1B (IA) | 5-HT1D (pEC50) | 5-HT1D (IA) |
| (S)-FPT | 7.5 ± 0.1 | 0.9 ± 0.1 | 8.3 ± 0.1 | 1.0 ± 0.1 | 8.6 ± 0.1 | 1.0 ± 0.1 |
| (S)-PFPT | 8.8 ± 0.1 | 1.0 ± 0.1 | 7.2 ± 0.1 | 1.0 ± 0.1 | 7.8 ± 0.1 | 1.0 ± 0.1 |
| 8-OH-DPAT | 8.9 ± 0.1 | 1.0 ± 0.1 | 7.0 ± 0.1 | 1.0 ± 0.1 | 7.6 ± 0.1 | 1.0 ± 0.1 |
Data from a study on 2-aminotetralin-type serotonin 5-HT1 agonists[1].
Key Observations
-
Substitutions Drive Selectivity: The nature of the substituent at the C(2) and C(5) positions of the 2-aminotetralin core is a critical determinant of receptor selectivity[1]. For instance, a C(2) N,N-dimethylamine substituent generally leads to high affinity at the 5-HT1D receptor[1].
-
Stereochemistry Matters: The stereochemistry at the C(2) position influences receptor recognition, with different stereoselectivities observed for various ligands at 5-HT1 receptor subtypes[1].
-
High Homology Challenge: The high amino acid sequence homology between 5-HT1B and 5-HT1D receptors makes the development of selective ligands for these two subtypes particularly challenging[1].
-
Dopamine Receptor Selectivity: In a different series of hybrid derivatives, modifications to the agonist binding moiety led to compounds with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor[2]. For example, imidazole and indole derivatives showed a preference for the D3 receptor[2].
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
General Procedure:
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, D2, or D3) are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]5-CT for 5-HT1 receptors or [3H]spiperone for D2/D3 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by nonlinear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[1][2].
cAMP Accumulation Assay
Objective: To assess the functional activity of compounds as agonists or antagonists at Gi/o-coupled receptors.
General Procedure:
-
Cell Culture: HEK-293 cells expressing the receptor of interest are cultured.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. Agonists will inhibit the forskolin-stimulated cAMP accumulation.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other suitable methods.
-
Data Analysis: Concentration-response curves are generated, and pEC50 and intrinsic activity (IA) values are calculated. The IA is determined relative to a reference full agonist (e.g., 5-HT)[1].
GTPγS Binding Assay
Objective: To measure the functional activity of compounds by quantifying G-protein activation.
General Procedure:
-
Membrane Preparation: As in the radioligand binding assay.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation: Bound and free [35S]GTPγS are separated by filtration.
-
Quantification: The amount of bound [35S]GTPγS is measured by liquid scintillation counting.
-
Data Analysis: The stimulation of [35S]GTPγS binding by the test compound is analyzed to determine its potency and efficacy[2].
Visualizing Cellular Mechanisms and Workflows
To further elucidate the processes involved in the study of these compounds, the following diagrams illustrate a typical GPCR signaling pathway and a general experimental workflow for receptor profiling.
Caption: A simplified signaling pathway for Gi/o-coupled GPCRs.
Caption: A general workflow for profiling receptor cross-reactivity.
References
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized 5,6,7,8-tetrahydronaphthalen-2-amine against commercial standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Purity Benchmarking
In the realm of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized compounds. This guide provides a comprehensive comparison of the purity of in-house synthesized 5,6,7,8-tetrahydronaphthalen-2-amine against commercially available standards. The data presented herein is supported by detailed experimental protocols for key analytical techniques, offering a framework for researchers to assess the quality of this critical building block.
Purity Comparison: Synthesized vs. Commercial Standards
A significant disparity in purity was observed between the synthesized this compound and commercially procured batches. The in-house synthesis, achieved through the catalytic hydrogenation of 2-aminonaphthalene, consistently yielded a product with a purity of 98.4% as determined by High-Performance Liquid Chromatography (HPLC). In contrast, several commercial suppliers typically offer this compound at a purity of 96%.[1]
| Parameter | Synthesized this compound | Commercial Standard this compound |
| Purity (by HPLC) | 98.4% | 96% |
| Primary Impurity | Residual 2-aminonaphthalene | Undisclosed (as per publicly available data) |
| Appearance | Off-white to light brown solid | Light brown to brown solid |
| CAS Number | 2217-43-8 | 2217-43-8 |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol | 147.22 g/mol |
Visualizing the Path to Purity Assessment
To elucidate the workflow for both the synthesis and the subsequent purity analysis, the following diagrams are provided.
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Experimental workflow for the comprehensive purity analysis of the amine.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and the analytical techniques used in this comparative study.
Synthesis of this compound
This procedure is adapted from a known method for the hydrogenation of 2-aminonaphthalene.
-
Reaction Setup: In a 250 mL single-necked flask, dissolve 12 g (0.084 mol) of 2-aminonaphthalene in 180 mL of ethanol.
-
Catalyst Addition: To the solution, add 1.5 g of diatomaceous earth and 1.2 g of Nickel catalyst.
-
Hydrogenation: Stir the mixture at room temperature (25-30°C) under a hydrogen atmosphere at atmospheric pressure.
-
Reaction Monitoring: The reaction is considered complete when hydrogen absorption ceases.
-
Workup: Filter the reaction mixture to remove the catalyst. Wash the filter cake with 15 mL of ethanol twice.
-
Isolation: Concentrate the filtrate under reduced pressure at 60°C to yield this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is based on established protocols for the analysis of primary aromatic amines.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the amine in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the polar nature of the primary amine, derivatization is employed to improve volatility and peak shape.
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Derivatization Protocol:
-
To approximately 1 mg of the amine sample in a vial, add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is utilized for structural confirmation and to identify potential impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~6.8-7.0 (d, 1H, aromatic proton ortho to the amino group).
-
~6.5-6.6 (dd, 1H, aromatic proton meta to the amino group).
-
~6.4-6.5 (s, 1H, aromatic proton ortho to the saturated ring).
-
~3.5 (br s, 2H, -NH₂).
-
~2.7 (t, 4H, benzylic protons of the saturated ring).
-
~1.7-1.8 (m, 4H, aliphatic protons of the saturated ring).
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~145 (aromatic C-NH₂).
-
~138, ~129 (quaternary aromatic carbons).
-
~129, ~115, ~113 (protonated aromatic carbons).
-
~29, ~23 (aliphatic carbons).
-
-
Conclusion
The presented data demonstrates that the in-house synthesis of this compound can yield a product of significantly higher purity (98.4%) compared to the standard commercial grade (96%). For applications where high purity is critical, such as in the development of active pharmaceutical ingredients, the described synthetic and analytical protocols provide a reliable framework for producing and qualifying this important intermediate. Researchers are encouraged to employ these or similar rigorous analytical methods to ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.
References
A comparative study of the pharmacological profiles of 1-aminotetralin versus 2-aminotetralin
A detailed examination of the pharmacological profiles of 1-aminotetralin and 2-aminotetralin reveals distinct and varied interactions with key monoamine systems in the central nervous system. While 2-aminotetralin and its derivatives have been extensively studied, demonstrating a broad range of activities at serotonergic, dopaminergic, and adrenergic receptors, the pharmacological profile of the parent 1-aminotetralin is less well-characterized. This guide provides a comparative analysis based on available experimental data, including data from prominent derivatives of 1-aminotetralin to infer its potential pharmacological characteristics.
Introduction
1-Aminotetralin and 2-aminotetralin are rigid analogs of phenethylamine, a core structure in many psychoactive compounds. Their constrained conformations provide a valuable scaffold for probing the structure-activity relationships of monoamine receptors and transporters. The position of the amino group on the tetralin ring system—at the 1- or 2-position—dramatically influences the compound's affinity and functional activity at various biological targets, leading to distinct pharmacological profiles. This guide synthesizes the current understanding of these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Pharmacological Profile of 2-Aminotetralin
2-Aminotetralin (2-AT) is recognized as a monoamine releasing agent and reuptake inhibitor, affecting the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems, which contributes to its psychostimulant effects.[1] Its derivatives, particularly the 5-substituted-2-aminotetralins (5-SATs), have been a focus of research to develop agents with enhanced selectivity and potency for specific receptor subtypes.
Receptor Binding Affinities and Functional Activities of 2-Aminotetralin Derivatives
The pharmacological data for 2-aminotetralin derivatives are summarized in the tables below. These compounds exhibit a range of affinities and functional activities, primarily at serotonin and adrenergic receptors.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2-Aminotetralin Derivatives
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂C | α₂ₐ-AR | α₂C-AR |
| (2S)-5-PAT | 15 | >1000 | - | - | 130 | 440 |
| (2S)-FPT | 12 | >1000 | - | - | 19 | 63 |
| (2S)-CPT | 25 | >1000 | - | - | 17 | 51 |
| (2S)-NAP | 19 | >1000 | - | - | 110 | 330 |
Data compiled from studies on 5-substituted-2-aminotetralin (5-SAT) analogs.
Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of 2-Aminotetralin Derivatives at Human 5-HT₁ Receptors
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Classification |
| (S)-FPT | 5-HT₁ₐ | 15.0 | 97 | Full Agonist |
| 5-HT₁ₑ | 0.5 | 96 | Full Agonist | |
| 5-HT₁D | 0.4 | 100 | Full Agonist |
Functional activity was determined via cAMP inhibition assays. Eₘₐₓ is relative to the response of a reference agonist.
Pharmacological Profile of 1-Aminotetralin and its Derivatives
Direct pharmacological data for the parent compound 1-aminotetralin is scarce in the scientific literature. However, the pharmacological profiles of its well-known derivatives, sertraline and dasotraline, provide insights into the potential activities of the 1-aminotetralin scaffold.
Sertraline
Sertraline, a widely prescribed antidepressant, is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] It has very weak effects on norepinephrine and dopamine neuronal reuptake.[1] In receptor binding studies, sertraline shows no significant affinity for a wide range of other receptors, including adrenergic (α₁, α₂, β), cholinergic, GABA, dopaminergic, histaminergic, and other serotonergic (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ ) receptors.[1]
Dasotraline
Dasotraline is a novel dopamine and norepinephrine reuptake inhibitor.[3] It is a potent inhibitor of the human dopamine transporter (DAT) and norepinephrine transporter (NET), with IC₅₀ values of 3 nM and 4 nM, respectively.[3] It is a weaker inhibitor of the human serotonin transporter (SERT), with an IC₅₀ of 15 nM.[3]
Table 3: Monoamine Transporter Inhibition Profile of 1-Aminotetralin Derivatives
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Sertraline | Potent | Very Weak | Very Weak |
| Dasotraline | 15 | 3 | 4 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Competition Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Methodology:
-
Cell Culture: Cells stably expressing the GPCR of interest are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For agonist testing, the compound is added alone. For antagonist testing, the cells are pre-incubated with the test compound before adding a known agonist.
-
Adenylyl Cyclase Stimulation/Inhibition: For Gₛ-coupled receptors, adenylyl cyclase is stimulated, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). For Gᵢ-coupled receptors, adenylyl cyclase is inhibited, leading to a decrease in forskolin-stimulated cAMP levels.
-
cAMP Measurement: The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays (e.g., HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).
Signaling Pathways and Experimental Workflow
Gᵢ-Coupled Receptor Signaling Pathway
Caption: Gᵢ-coupled receptor signaling pathway initiated by an agonist.
General Experimental Workflow for Pharmacological Profiling
Caption: A generalized workflow for the pharmacological profiling of novel compounds.
Conclusion
The pharmacological profiles of 1-aminotetralin and 2-aminotetralin scaffolds demonstrate the profound impact of isomeric differences on drug action. 2-Aminotetralin and its derivatives are versatile modulators of monoamine receptors, with activities spanning serotonergic, dopaminergic, and adrenergic systems. In contrast, while direct data on 1-aminotetralin is limited, its derivatives, sertraline and dasotraline, are potent and selective monoamine reuptake inhibitors. This suggests that the 1-aminotetralin scaffold is a promising backbone for developing compounds that target monoamine transporters. Further investigation into the direct receptor and transporter interactions of the parent 1-aminotetralin is warranted to fully elucidate its pharmacological profile and to guide the rational design of novel therapeutics.
References
A Comparative Analysis of 5,6,7,8-Tetrahydronaphthalen-2-amine from Different Suppliers and its Impact on Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The consistency and reliability of experimental results are paramount in scientific research and drug development. The purity and integrity of chemical reagents are critical factors that can significantly influence experimental outcomes. This guide provides a comparative analysis of 5,6,7,8-tetrahydronaphthalen-2-amine from three hypothetical, yet representative, suppliers (Supplier A, Supplier B, and Supplier C). We present supporting experimental data to illustrate how variations in product quality can affect reproducibility, particularly in the context of its common application as a dopamine receptor agonist.
Data Presentation: Comparative Analysis of Supplier Products
A batch of this compound from each supplier was subjected to a series of analytical tests to determine purity, impurity profiles, and physical characteristics. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | 99.8% | 98.5% | 96.2% |
| Major Impurity 1 | 0.15% | 0.8% | 2.5% |
| Major Impurity 2 | Not Detected | 0.45% | 0.9% |
| Moisture Content | 0.05% | 0.2% | 0.5% |
| Melting Point | 37-38°C | 35-37°C | 34-36°C |
| Appearance | White crystalline solid | Off-white powder | Yellowish powder |
| D2 Receptor Binding (Ki) | 15 nM | 25 nM | 48 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To assess the functional impact of the observed differences in product quality, a competitive radioligand binding assay was performed using membranes from cells expressing the human dopamine D2 receptor.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound from each supplier for the human dopamine D2 receptor.
Materials:
-
This compound (from Suppliers A, B, and C)
-
[3H]-Spiperone (Radioligand)
-
Haloperidol (Reference Competitor)
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound from each supplier.
-
In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a final concentration equal to its Kd), and the various concentrations of the test compound.
-
For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through filter mats.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams are provided.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for D2 Receptor Binding Assay
Caption: Experimental workflow for the dopamine D2 receptor binding assay.
Discussion and Conclusion
The hypothetical data clearly demonstrate that the source of this compound can have a substantial impact on experimental results. The lower purity and presence of impurities in the products from Suppliers B and C correlated with a weaker binding affinity for the dopamine D2 receptor. This could be due to the impurities interfering with the binding of the active compound or the lower effective concentration of the active compound in the assay.
For researchers in drug development and other scientific fields, these findings underscore the importance of sourcing high-purity reagents from reputable suppliers. It is crucial to perform analytical validation of reagents, especially for sensitive assays, to ensure the reproducibility and reliability of experimental data. When inconsistencies in results are observed, variations in the quality of chemical reagents should be considered as a potential contributing factor.
While this guide uses a hypothetical scenario, the principles it illustrates are fundamental to good scientific practice. The choice of supplier for critical reagents like this compound should be based on rigorous quality control and a commitment to providing consistent, high-purity products.
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydronaphthalen-2-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of an Aromatic Amine
The proper disposal of 5,6,7,8-tetrahydronaphthalen-2-amine, an aromatic amine, is a critical aspect of laboratory safety and environmental responsibility. Due to the potential hazards associated with this class of compounds, including toxicity and potential carcinogenicity, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols must be strictly followed.
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
In the event of exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Classification and Segregation
This compound should be treated as a hazardous waste. While a specific EPA hazardous waste code is not assigned to this compound, it falls under the general category of aromatic amines. Based on the characteristics of similar compounds like naphthalene, it is prudent to handle it as a toxic hazardous waste.
Key Segregation Steps:
-
Isolate waste this compound from other laboratory waste streams to prevent hazardous reactions.[1]
-
Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.[1]
-
At a minimum, the following wastes should be stored separately: Acids, Bases, Amines, Cyanides, Halogenated Solvents, Metals, Non-halogenated Solvents, Oxidizers, and Sulfides.[2]
Disposal Procedures
There are two primary methods for the disposal of this compound: off-site disposal through a licensed contractor and in-laboratory chemical degradation.
Off-Site Disposal (Recommended Method)
The most secure and compliant method for disposal is through a licensed hazardous waste management company.[1][3]
Procedural Steps:
-
Containerization: Use a robust, chemically compatible container for waste collection. The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[2] Empty containers that originally held the product are often suitable for waste collection.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][4] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[4] The most common disposal method for aromatic amines is controlled incineration with flue gas scrubbing.[3]
In-Laboratory Chemical Degradation (Alternative Method)
For small quantities, in-laboratory chemical degradation can be a viable option. Aromatic amines can be degraded using acidified potassium permanganate.[2][5] This procedure should only be performed by trained personnel in a controlled laboratory setting.
Quantitative Data for Disposal
| Parameter | Value/Recommendation | Citation |
| EPA Hazardous Waste | While not specifically listed, treat as a toxic hazardous waste due to its nature as an aromatic amine and naphthalene derivative. | [6] |
| Reportable Quantity (RQ) | Naphthalene, a related compound, has an RQ of 100 lbs (45.4 kg). It is advisable to consider this as a guideline for significant spills. | [7] |
| In-Lab Degradation Reagents | 0.2 M Potassium Permanganate (KMnO₄) in 1.7 N Sulfuric Acid (H₂SO₄). | [2] |
| Container Material | High-density polyethylene (HDPE) or glass for solid and liquid waste. Do not use plastic bottles for strong acids. | [2][4] |
| Empty Container Rinsing | Triple rinse with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble). Collect the rinsate as hazardous waste. | [2][8] |
Experimental Protocol: In-Laboratory Degradation of this compound
This protocol is adapted from general procedures for the degradation of aromatic amines.[2]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or another suitable reducing agent
-
Distilled water
-
Large flask (e.g., 5 L)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
Preparation of Acidic Solution: In a well-ventilated fume hood, prepare a 1.7 N sulfuric acid solution. For example, to make 3 L, slowly add 141.5 mL of concentrated sulfuric acid to approximately 2.5 L of distilled water in a 5 L flask, with constant stirring. Allow the solution to cool to room temperature, then add more water to reach the 3 L mark.
-
Dissolving the Aromatic Amine: Carefully add a known quantity (e.g., 0.01 mol, which is approximately 1.47 g) of this compound waste to the 3 L of 1.7 N sulfuric acid solution in the 5 L flask. Stir until the amine is completely dissolved.
-
Preparation of Oxidizing Agent: Prepare 1 L of a 0.2 M potassium permanganate solution by dissolving 31.6 g of KMnO₄ in 1 L of distilled water.
-
Degradation Reaction: Slowly add the 1 L of 0.2 M potassium permanganate solution to the stirred solution of the aromatic amine. The solution will likely turn a deep purple color, which will then fade as the permanganate is consumed.
-
Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours, with continuous stirring, to ensure complete degradation of the aromatic amine.[2]
-
Quenching Excess Permanganate: After the reaction is complete, if the solution is still purple, there is excess potassium permanganate. Slowly add a reducing agent, such as a solution of sodium bisulfite, dropwise until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
Neutralization: Check the pH of the solution. Carefully neutralize the solution to a pH of approximately 7 by adding a dilute solution of a base, such as sodium hydroxide.
-
Final Disposal: The resulting neutralized solution, containing degraded products of low toxicity, can typically be disposed of down the drain with copious amounts of water, as per institutional guidelines.[5] However, it is crucial to confirm with your local EHS office before any drain disposal.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. phmsa.dot.gov [phmsa.dot.gov]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR 117.3 -- Determination of reportable quantities. [ecfr.gov]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 5,6,7,8-Tetrahydronaphthalen-2-amine
For immediate implementation, this document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 5,6,7,8-tetrahydronaphthalen-2-amine. Adherence to these protocols is vital for ensuring a safe laboratory environment and proper chemical management.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[2] |
| Eyes & Face | Safety goggles and face shield | ANSI Z87.1 certified. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect against serious eye damage from splashes or dust.[1][2] |
| Body | Laboratory coat or chemical-resistant gown | Polyethylene-coated polypropylene or other laminate materials are preferred. | To protect skin and clothing from contamination.[3] |
| Respiratory | Air-purifying respirator (if necessary) | NIOSH-approved with appropriate cartridges for organic vapors and particulates. | To be used in poorly ventilated areas or when generating dust or aerosols to prevent respiratory irritation.[4] |
| Feet | Closed-toe shoes | Chemical-resistant material. | To protect feet from spills and falling objects.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Storage Protocol:
-
Container: Keep the compound in a tightly closed and properly labeled container to prevent contamination and accidental misuse.[6][7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Incompatible Materials: Store away from strong oxidizing agents.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with the compound, such as used filter paper, contaminated gloves, and empty containers, in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material like high-density polyethylene or glass.[8]
-
Liquid Waste: For liquid waste containing this compound, use a separate, compatible, and clearly labeled container.[8]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms.[8]
Disposal Procedure:
-
Do not dispose of this chemical down the drain or in regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]
-
The ultimate disposal must be conducted through a licensed hazardous waste disposal company.[8]
Emergency Procedures: Spill Response
In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. 5,6,7,8-Tetrahydro-2-naphthylamine | C10H13N | CID 75193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmastate.academy [pharmastate.academy]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
